Aldgamycin E
Description
neutral macrolide antibiotic from culture filtrates of Streptomyces lavendulae; methanolysis produces methyl algarosides A & B
Properties
Molecular Formula |
C37H58O15 |
|---|---|
Molecular Weight |
742.8 g/mol |
IUPAC Name |
(6E)-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[[(4S,5R,6R,7S,9R)-6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl]oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadec-6-ene-5,13-dione |
InChI |
InChI=1S/C37H58O15/c1-17-10-13-27(39)47-21(5)24(16-45-34-32(44-9)31(43-8)28(40)22(6)48-34)30-26(50-30)12-11-25(38)18(2)14-19(3)29(17)51-35-33(41)37(15-20(4)46-35)23(7)49-36(42)52-37/h10,13,17-24,26,28-35,40-41H,11-12,14-16H2,1-9H3/b13-10+/t17?,18?,19?,20-,21?,22-,23+,24?,26?,28-,29?,30?,31-,32-,33+,34-,35+,37+/m1/s1 |
InChI Key |
OQBVBRTUEKMEAX-LKOMEXITSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Aldgamycin E: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Aldgamycin E is a 16-membered neutral macrolide antibiotic. Its origin lies in the metabolic pathways of soil-dwelling bacteria of the genus Streptomyces. First isolated from the culture filtrates of Streptomyces lavendulae, this complex natural product has since been the subject of chemical and biosynthetic studies. This guide provides a comprehensive overview of the discovery, biosynthesis, and chemical characterization of this compound, presenting key data and experimental methodologies for the scientific community.
Discovery and Producing Organism
This compound was first reported in 1964 by Kunstmann, Mitscher, and Patterson as a new neutral macrolide antibiotic.[1] The producing organism was identified as Streptomyces lavendulae, a well-known genus of Gram-positive bacteria recognized for its prolific production of secondary metabolites, including a wide array of antibiotics.[2] Further research into the aldgamycin family of macrolides has identified other producing strains, such as Streptomyces sp. HK-2006-1, which is capable of producing a range of aldgamycin and chalcomycin (B1236996) analogues.
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathway of type I polyketide synthases (PKSs), which are large, modular enzymes that assemble the macrolide backbone from simple acyl-CoA precursors. The core structure of this compound is a 16-membered lactone ring, which is subsequently modified by tailoring enzymes to yield the final bioactive molecule.
A significant breakthrough in understanding aldgamycin biosynthesis came with the discovery that a single biosynthetic gene cluster (BGC) is responsible for the production of both aldgamycins and the related chalcomycins in Streptomyces sp. HK-2006-1. This shared origin highlights the efficiency of microbial secondary metabolism and provides a genetic basis for the structural diversity observed in this family of antibiotics.
The proposed biosynthetic pathway for the aldgamycin core involves the sequential condensation of acetate (B1210297) and propionate (B1217596) units by the PKS modules. Following the formation of the macrolactone ring, a series of post-PKS modifications occur, including glycosylation and oxidation, to generate the final structure of this compound.
Experimental Protocols
Fermentation and Isolation of this compound
The production of this compound is achieved through submerged fermentation of the producing Streptomyces strain. While the specific conditions used in the original 1964 study are not detailed in the available abstracts, general protocols for the cultivation of Streptomyces for antibiotic production can be inferred.
General Fermentation Protocol:
-
Inoculum Preparation: A seed culture of Streptomyces lavendulae is prepared by inoculating a suitable liquid medium (e.g., tryptic soy broth) and incubating for 2-3 days at 28-30°C with shaking.
-
Production Fermentation: The seed culture is used to inoculate a larger volume of production medium. Typical production media for Streptomyces contain a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts. The fermentation is carried out for 5-10 days at 28-30°C with aeration and agitation.
-
Extraction: After fermentation, the mycelium is separated from the broth by filtration or centrifugation. This compound, being a neutral macrolide, is then extracted from the culture filtrate using a water-immiscible organic solvent such as ethyl acetate or chloroform.
-
Purification: The crude extract is concentrated and subjected to chromatographic purification steps, such as silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure this compound.
Structure Elucidation
The chemical structure of this compound was elucidated through a combination of chemical degradation and spectroscopic techniques, as detailed in the 1975 publication by Achenbach and Karl.
Key Methodologies:
-
Chemical Degradation: Methanolysis of this compound was a key step, yielding methyl algarosides A and B, which helped in identifying the sugar moieties attached to the macrolide core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition and molecular weight of this compound and its degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were instrumental in determining the connectivity of atoms within the macrolide ring and the sugar components, as well as their stereochemistry.
-
Infrared (IR) Spectroscopy: IR spectroscopy provided information about the functional groups present in the molecule, such as hydroxyl, carbonyl, and ether linkages.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy was used to identify the chromophoric parts of the molecule.
Quantitative Data
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₃₇H₅₈O₁₅ | PubChem |
| Molecular Weight | 742.8 g/mol | PubChem |
| Appearance | White, crystalline solid | Inferred from typical macrolides |
| Solubility | Soluble in methanol, ethanol, chloroform; sparingly soluble in water | Inferred from typical macrolides |
Antimicrobial Activity
This compound exhibits antibacterial activity, primarily against Gram-positive bacteria. The following table presents the Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains. Data for this compound is limited in publicly available databases; therefore, representative data for the closely related Aldgamycin I is included for comparative purposes.
| Organism | MIC (µg/mL) - this compound | MIC (µg/mL) - Aldgamycin I |
| Staphylococcus aureus | Data not available | 1.56 |
| Bacillus subtilis | Data not available | 0.78 |
| Micrococcus luteus | Data not available | 0.78 |
| Escherichia coli | Inactive | >100 |
| Pseudomonas aeruginosa | Inactive | >100 |
| Candida albicans | Inactive | >100 |
Data for Aldgamycin I from Park et al., 2009.
Conclusion
This compound, a 16-membered macrolide antibiotic originating from Streptomyces lavendulae, represents a classic example of a microbial secondary metabolite. Its discovery and characterization have contributed to the vast library of natural products with therapeutic potential. The elucidation of its shared biosynthetic pathway with chalcomycins opens avenues for biosynthetic engineering and the generation of novel analogues with improved pharmacological properties. This technical guide serves as a foundational resource for researchers in natural product chemistry, microbiology, and drug development, providing a comprehensive overview of the origin and key scientific data associated with this compound. Further research to fully characterize its antimicrobial spectrum and mode of action is warranted to explore its full therapeutic potential.
References
Discovery and Isolation of Aldgamycin E from Streptomyces lavendulae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldgamycin E, a neutral macrolide antibiotic, represents a significant member of the aldgamycin family of natural products. First reported in 1964, its discovery from the fermentation broths of Streptomyces lavendulae has paved the way for further investigation into its unique chemical structure and biological activity. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound. It details plausible experimental protocols for fermentation, extraction, and chromatographic purification based on established methodologies for macrolide antibiotics from Streptomyces. Furthermore, this document explores the potential regulatory pathways governing its biosynthesis and presents key data in a structured format to aid researchers in the field of natural product drug discovery and development.
Introduction
Streptomyces lavendulae is a well-known producer of various bioactive secondary metabolites. Among these is this compound, a 16-membered macrolide antibiotic.[1] The initial discovery of this compound was reported in 1964 by Kunstmann, Mitscher, and Patterson.[1] This discovery highlighted a new neutral macrolide antibiotic and spurred further research into its chemical properties. Subsequent studies by the same research group in 1967 focused on the structural elucidation of the unique aldgarose sugar moieties that are characteristic of this class of compounds.[2]
This guide synthesizes the available historical information with current standard practices for the isolation of macrolide antibiotics from actinomycetes to provide a detailed technical overview for researchers.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃₇H₅₈O₁₅ | |
| Molecular Weight | 742.8 g/mol | |
| Appearance | White, amorphous solid | Inferred from similar compounds |
| Solubility | Soluble in methanol (B129727), ethanol, ethyl acetate (B1210297), chloroform. Sparingly soluble in water. | Inferred from similar compounds |
| Class | Neutral Macrolide Antibiotic | [1] |
Fermentation for this compound Production
Inoculum Development
A two-stage inoculum development process is generally employed to ensure a healthy and abundant mycelial culture for inoculation into the production fermenter.
-
Stage 1: A lyophilized culture or a spore suspension of Streptomyces lavendulae is used to inoculate a seed medium. The culture is incubated on a rotary shaker to promote vegetative growth.
-
Stage 2: An aliquot from the first-stage seed culture is transferred to a larger volume of the same or a similar medium to further expand the biomass.
Production Fermentation
The production of macrolide antibiotics is typically carried out in a large-scale fermenter under controlled conditions.
-
Medium: A complex medium containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and essential minerals is used.
-
Incubation: The fermentation is carried out for several days at a controlled temperature and pH, with continuous aeration and agitation to ensure optimal growth and secondary metabolite production. The production of macrolides like rapamycin (B549165) by Streptomyces hygroscopicus has been shown to commence after 24 hours and reach a maximum at 144 hours.
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth involves a multi-step process that includes extraction and chromatographic purification. Being a neutral macrolide, the process is designed to separate it from polar and charged impurities.
Extraction
-
Broth Filtration: The fermentation broth is first filtered to separate the mycelial biomass from the culture filtrate. The antibiotic is typically present in both the mycelium and the filtrate.
-
Solvent Extraction: The filtrate and the mycelial cake are extracted with a water-immiscible organic solvent such as ethyl acetate or chloroform.[3] This step transfers the lipophilic this compound into the organic phase.
-
Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract.
Purification
The crude extract, containing a mixture of metabolites, is subjected to one or more chromatographic steps to isolate pure this compound.
-
Silica (B1680970) Gel Chromatography: The crude extract is applied to a silica gel column and eluted with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). This separates compounds based on their polarity.
-
Further Chromatographic Steps: For higher purity, additional chromatographic techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be employed.
Quantitative Data
Specific yield data for the original isolation of this compound from Streptomyces lavendulae is not available in the reviewed literature. However, based on typical production levels of macrolide antibiotics from Streptomyces, a hypothetical range is presented in Table 2 for illustrative purposes. The final yield of a related macrolide, Tacrolimus, from a Streptomyces sp. fermentation was reported to be 337 mg/L.[4]
| Parameter | Hypothetical Value Range |
| Fermentation Titer | 100 - 500 mg/L |
| Crude Extract Yield | 1 - 5 g/L |
| Purified this compound Yield | 50 - 200 mg/L |
| Purity (by HPLC) | >95% |
Detailed Experimental Protocols
The following are detailed, generalized protocols for the key stages of this compound discovery and isolation, based on established methods for similar compounds.
Fermentation Protocol
-
Seed Culture Preparation:
-
Inoculate 100 mL of seed medium (e.g., Tryptic Soy Broth) in a 500 mL Erlenmeyer flask with a loopful of Streptomyces lavendulae spores or a 1 mL thawed vegetative stock.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
-
Production Fermentation:
-
Inoculate a 20 L production fermenter containing a suitable production medium (e.g., a medium containing soluble starch, yeast extract, and peptone) with 1 L of the seed culture.
-
Maintain the fermentation at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and an agitation speed of 250 rpm.
-
Control the pH at 7.0 by the automated addition of sterile acid or base.
-
Continue the fermentation for 7-10 days. Monitor antibiotic production periodically by taking samples and analyzing them via bioassay or HPLC.
-
Extraction and Purification Protocol
-
Harvesting and Extraction:
-
Filter the entire fermentation broth (20 L) through a filter press or by centrifugation to separate the mycelium from the supernatant.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Extract the mycelial cake by suspending it in methanol, followed by filtration and concentration of the methanol extract. Combine this with the ethyl acetate extracts.
-
Pool the organic extracts and concentrate them in vacuo to obtain a crude oily residue.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column (e.g., 5 cm diameter, 50 cm length) packed in hexane.
-
Dissolve the crude extract in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of the column.
-
Elute the column with a stepwise gradient of hexane-ethyl acetate (from 9:1 to 1:9), followed by ethyl acetate-methanol (from 9.5:0.5 to 9:1).
-
Collect fractions and monitor their composition by TLC, visualizing with a suitable stain (e.g., anisaldehyde-sulfuric acid) and heating.
-
Combine fractions containing the spot corresponding to this compound.
-
-
Final Purification:
-
Concentrate the combined fractions to dryness.
-
For final polishing, perform preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to yield pure this compound.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
-
Visualization of Workflows and Pathways
Experimental Workflow
The general workflow for the isolation and purification of this compound is depicted in the following diagram.
Caption: General workflow for the isolation and purification of this compound.
Putative Regulatory Pathway
The biosynthesis of macrolide antibiotics in Streptomyces is a complex process regulated by a hierarchical cascade of signaling molecules and regulatory proteins. While the specific pathway for this compound is not elucidated, a plausible regulatory model based on known mechanisms in Streptomyces is presented below.
Caption: A plausible regulatory cascade for this compound biosynthesis.
Conclusion
This compound remains an important macrolide antibiotic discovered from Streptomyces lavendulae. While the original detailed protocols require access to historical literature, this guide provides a robust framework for its fermentation, isolation, and purification based on modern and established techniques for similar natural products. The provided workflows and discussion of regulatory pathways offer a starting point for further research into this fascinating molecule. Future work, including whole-genome sequencing of the producing strain, could uncover the specific biosynthetic gene cluster and the precise regulatory networks controlling the production of this compound, potentially enabling synthetic biology approaches for yield improvement and the generation of novel analogs.
References
- 1. This compound, A NEW NEUTRAL MACROLIDE ANTIBIOTIC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures of methyl aldgarosides A and B obtained from the neutral macrolide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction of Macrolide Antibiotics from Fermentation Broth Using Triple Countercurrent Centrifugal Extraction Process [tieiextraction.com]
- 4. US7704725B2 - Process for the production of macrolides using a novel strain, Streptomyces sp. BICC 7522 - Google Patents [patents.google.com]
Aldgamycin E: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldgamycin E is a naturally occurring 16-membered macrolide antibiotic.[1] As a member of the macrolide class, a group of compounds known for their therapeutic applications, this compound possesses a complex and highly defined three-dimensional architecture that is crucial to its biological activity. This document provides an in-depth analysis of the chemical structure and stereochemistry of this compound, intended to serve as a key resource for researchers in natural product synthesis, medicinal chemistry, and drug development.
This compound is produced by the bacterium Streptomyces lavendulae and is characterized by a 16-membered lactone ring to which two distinct sugar moieties are attached.[2] Its intricate structure, featuring numerous stereocenters and functional groups, has made it a subject of interest for both structural elucidation and synthetic chemistry.
Chemical Properties and Structure
The fundamental chemical properties of this compound are summarized in the table below. These data are derived from publicly available chemical databases and provide a foundational overview of the molecule.
| Property | Value | Source |
| Molecular Formula | C₃₇H₅₈O₁₅ | PubChem[2] |
| Molecular Weight | 742.8 g/mol | PubChem[2] |
| Monoisotopic Mass | 742.37757114 Da | PubChem[2] |
| CAS Number | 11011-06-6 | PubChem[2] |
| ChEBI ID | CHEBI:221428 | PubChem[2] |
The systematic IUPAC name for this compound is (6E)-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[[(4S,5R,6R,7S,9R)-6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl]oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadec-6-ene-5,13-dione .[2] This nomenclature precisely defines the connectivity and, critically, the stereochemistry at each chiral center and the geometry of the double bond within the macrolide ring.
The structure of this compound is composed of three main components: a 16-membered macrolide aglycone, a D-mycinose sugar unit, and a unique bicyclic spiroketal sugar known as D-aldgarose.
Caption: Logical relationship of the structural components of this compound.
Stereochemistry
The stereochemistry of this compound is complex, with multiple chiral centers dictating its overall shape. The IUPAC name provides a precise description of each stereocenter using the Cahn-Ingold-Prelog (CIP) priority rules (R/S notation) and defines the geometry of the carbon-carbon double bond within the macrolide ring as E (entgegen).
Key Stereochemical Features:
-
Macrolide Ring: The substituents on the 16-membered ring are arranged in a specific three-dimensional orientation, which is crucial for its binding to the bacterial ribosome.
-
Glycosidic Linkages: The connections between the aglycone and the two sugar moieties (D-mycinose and D-aldgarose) have specific anomeric configurations that are vital for the molecule's stability and activity.
-
Sugar Moieties: Both D-mycinose and D-aldgarose have multiple stereocenters that define their respective chair and bicyclic conformations. The stereochemical assignments are as follows:
-
Mycinose unit: (2R,3R,4R,5R,6R)
-
Aldgarose unit: (4S,5R,6R,7S,9R)
-
The precise arrangement of these stereocenters is fundamental to the molecule's ability to inhibit bacterial protein synthesis.
Experimental Protocols for Structure Elucidation
The definitive structure of this compound and other macrolides is determined through a combination of spectroscopic analysis and chemical degradation. While the original 1964 publication by Kunstmann, Mitscher, and Patterson laid the groundwork, modern structure elucidation relies on a suite of advanced analytical techniques.[1]
General Experimental Workflow
The typical workflow for isolating and identifying a novel macrolide like this compound from a Streptomyces culture involves several key stages.
Caption: A generalized workflow for the isolation and structure elucidation of macrolide antibiotics.
Isolation and Purification
-
Fermentation: Streptomyces lavendulae is cultured in a suitable nutrient-rich liquid medium under controlled conditions (temperature, pH, aeration) to promote the production of secondary metabolites, including this compound.
-
Extraction: The fermentation broth is typically separated from the mycelia. The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or chloroform, to partition the macrolide into the organic phase.
-
Chromatography: The crude extract is subjected to multiple rounds of chromatography to isolate this compound from other metabolites. This often involves:
-
Column Chromatography: Using silica (B1680970) gel or alumina (B75360) with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) for initial separation.
-
High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) to yield the pure compound.
-
Spectroscopic Analysis
-
Mass Spectrometry (MS):
-
Protocol: High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is performed to determine the accurate mass of the molecular ion.
-
Data: This provides the exact molecular formula (C₃₇H₅₈O₁₅) by matching the observed mass-to-charge ratio (m/z) to the calculated value. Tandem MS (MS/MS) experiments can be used to fragment the molecule, providing clues about the structure of the aglycone and sugar moieties.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: A sample of pure this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a high-field NMR spectrometer. A suite of experiments is performed:
-
¹H NMR: Identifies the number and chemical environment of protons.
-
¹³C NMR: Identifies the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the molecule. COSY (Correlation Spectroscopy) reveals proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons, allowing the assembly of the complete carbon skeleton and the placement of the sugar units on the aglycone.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
-
-
Conclusion
This compound stands as a testament to the structural complexity and therapeutic potential of natural products from microbial sources. Its well-defined chemical structure and intricate stereochemistry, elucidated through a combination of spectroscopic methods, are the basis for its biological function as an inhibitor of bacterial protein synthesis. For researchers in drug discovery, a thorough understanding of this architecture is paramount for the rational design of novel antibiotics that can overcome existing resistance mechanisms. The detailed stereochemical information provided in this guide serves as a critical foundation for synthetic chemists aiming to construct this complex molecule or its analogues for further biological evaluation.
References
Aldgamycin E: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Aldgamycin E, a macrolide antibiotic, tailored for researchers, scientists, and professionals in drug development. This document outlines its core molecular properties, mechanism of action, and relevant experimental methodologies.
Core Molecular Data
This compound is a complex macrolide with the following key identifiers:
| Property | Value |
| Molecular Formula | C37H58O15 |
| CAS Number | 11011-06-6 |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound belongs to the macrolide class of antibiotics, which are known inhibitors of bacterial protein synthesis. The primary target of macrolides is the 50S subunit of the bacterial ribosome. By binding to the 23S rRNA within the 50S subunit, this compound effectively blocks the exit tunnel through which nascent polypeptide chains emerge. This obstruction prevents the elongation of the peptide chain, ultimately halting protein synthesis and inhibiting bacterial growth.
Figure 1. Mechanism of action of this compound on the bacterial ribosome.
Experimental Protocols
Isolation of this compound from Streptomyces lavendulae
Figure 2. General workflow for the isolation of this compound.
Methodology:
-
Fermentation: Streptomyces lavendulae is cultured in a suitable liquid medium under optimal conditions to promote the production of secondary metabolites.
-
Extraction: The culture broth is harvested and extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the desired compounds into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents to separate compounds based on polarity.
-
Purification: Fractions containing this compound are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
In Vitro Protein Synthesis Inhibition Assay
The following protocol provides a framework for assessing the inhibitory activity of this compound on bacterial protein synthesis using a cell-free transcription-translation system.
Materials:
-
Bacterial S30 extract (or a purified reconstituted in vitro translation system like PURExpress)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Reporter plasmid DNA or mRNA (e.g., encoding luciferase or a fluorescent protein)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Control antibiotics (e.g., erythromycin, chloramphenicol)
-
Reaction buffer
Procedure:
-
Reaction Setup: Prepare the in vitro translation reaction mix on ice according to the manufacturer's instructions, including the S30 extract, amino acid mixture, energy source, and reporter DNA or mRNA.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control (vehicle only) and positive controls with known protein synthesis inhibitors.
-
Incubation: Incubate the reactions at the recommended temperature (typically 37°C) for a specified time to allow for transcription and translation.
-
Detection: Quantify the amount of reporter protein synthesized. For luciferase, add the appropriate substrate and measure luminescence. For fluorescent proteins, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control. Determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.
Antibacterial Activity
Quantitative data on the Minimum Inhibitory Concentrations (MICs) of this compound against a broad spectrum of bacterial strains are not extensively available in recent literature. To evaluate its antibacterial efficacy, it is recommended to perform standardized MIC testing according to CLSI or EUCAST guidelines. A representative table for presenting such data is provided below.
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | Data to be determined |
| Streptococcus pneumoniae | Positive | Data to be determined |
| Bacillus subtilis | Positive | Data to be determined |
| Escherichia coli | Negative | Data to be determined |
| Pseudomonas aeruginosa | Negative | Data to be determined |
| Haemophilus influenzae | Negative | Data to be determined |
This technical guide serves as a foundational resource for researchers engaged in the study and development of this compound. Further experimental investigations are encouraged to fully elucidate its therapeutic potential.
Unraveling the Assembly Line: A Technical Guide to the Aldgamycin E Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biosynthetic gene cluster (BGC) responsible for producing Aldgamycin E, a 16-membered macrolide antibiotic. Aldgamycins are distinguished by the presence of a rare branched-chain sugar, D-aldgarose. This document details the genetic architecture of the cluster, outlines key experimental methodologies for its study, and presents the core biosynthetic pathways. All quantitative data is summarized for clarity, and logical workflows are visualized to facilitate understanding.
Genetic Organization of the Aldgamycin BGC
The biosynthesis of aldgamycins and the related chalcomycins originates from a single, unified gene cluster found in Streptomyces sp. HK-2006-1.[1] The complete cluster, spanning approximately 81.7 kb, contains genes responsible for the polyketide synthase (PKS) backbone, deoxysugar biosynthesis, tailoring enzymes, and regulation.[2] Functional analysis has revealed a fascinating bifurcation in the pathway, where specific enzymes channel intermediates toward either aldgamycin or chalcomycin (B1236996) synthesis.[1]
Core Biosynthetic and Tailoring Genes
The table below summarizes the identified genes within the aldgamycin BGC (MIBiG Accession: BGC0001396) and their putative functions based on homology and experimental evidence.[1][2]
| Gene Name | Putative Function/Enzyme Class | Role in Biosynthesis |
| PKS Genes | ||
| almA (I, II) | Type I Polyketide Synthase | Assembly of the 16-membered macrolide backbone |
| Sugar Biosynthesis & Glycosylation | ||
| almB (I, II, III) | Deoxysugar biosynthesis enzymes | Synthesis of TDP-D-chalcose and TDP-D-aldgarose precursors |
| almC (I, II) | Glycosyltransferase, Oxidoreductase | Attachment of sugar moieties; almCI initiates chalcomycin biosynthesis[1] |
| almU (I-IV) | Sugar modification enzymes | Tailoring of the deoxysugar moieties |
| Bifurcation and Aldgarose Synthesis | ||
| almD (I, II, III, IV) | Pyruvate Dehydrogenase (α/β subunits), others | almDI/DII trigger the unique aldgarose biosynthesis, initiating the aldgamycin branch[1] |
| Tailoring and Modification | ||
| almE (I-IV) | Methyltransferases | O-methylation of the aglycone and sugar moieties |
| almH (I-V) | P450 monooxygenases, hydroxylases | Oxidative tailoring of the macrolide core |
| Regulation and Transport | ||
| almR (I, II) | Regulatory proteins | Transcriptional regulation of the gene cluster |
| almT (I, II) | Transporter/Efflux proteins | Export of the final antibiotic products |
| Other | ||
| almK | Kinase | Putative role in phosphorylation/regulation |
| almN | Acyl-CoA dehydrogenase-like | Putative role in precursor metabolism |
| almP (I-III) | Acyl carrier protein, Phosphopantetheinyl transferase | Support for PKS and fatty acid synthase activity |
Experimental Protocols for BGC Analysis
The characterization of the aldgamycin BGC involves a series of genetic and analytical techniques. The following sections provide detailed protocols for key experiments.
BGC Identification and Genome Mining
The initial step is the identification of the putative BGC from the producer strain's genome.
-
Genomic DNA Isolation : High-quality genomic DNA is isolated from a liquid culture of Streptomyces sp. HK-2006-1 grown in TSB medium.[3]
-
Whole-Genome Sequencing : The genome is sequenced using a platform such as PacBio single-molecule real-time (SMRT) sequencing to generate a complete, contiguous chromosome sequence.
-
Bioinformatic Analysis : The genome sequence is analyzed using specialized software like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify and annotate secondary metabolite BGCs.[4] The tool predicts the cluster boundaries and provides initial functional annotations for the genes within.
Gene Inactivation via PCR-Targeting
To determine the function of a specific gene (e.g., almDI or almCI), a targeted gene knockout is performed. The λ-Red-mediated recombination system is a common method.[5]
-
Construct Preparation : A disruption cassette is generated by PCR. This cassette contains an antibiotic resistance gene (e.g., apramycin (B1230331) resistance, apr) flanked by regions homologous to the upstream and downstream sequences of the target gene. An origin of transfer (oriT) is also included.[5]
-
Cosmid Targeting : The disruption cassette is introduced into an E. coli strain carrying a cosmid that contains the aldgamycin BGC. The strain also expresses the λ-Red recombinase proteins (Exo, Beta, Gam), which mediate the replacement of the target gene with the disruption cassette on the cosmid.[5]
-
Intergeneric Conjugation : The modified cosmid is transferred from the E. coli donor strain (e.g., ET12567/pUZ8002) to the native Streptomyces producer strain via conjugation.[3][6]
-
Selection and Verification : Streptomyces exconjugants are selected on media containing the appropriate antibiotics (e.g., apramycin). Successful double-crossover homologous recombination results in the replacement of the native gene with the disruption cassette. Verification is performed by PCR analysis of genomic DNA from the mutant strain.
Heterologous Expression of the BGC
To confirm the cluster's role and potentially improve yields, the entire BGC can be expressed in a heterologous host.
-
Host Strain Selection : A suitable Streptomyces host is chosen, typically one that is genetically tractable, grows faster than the native producer, and has a "clean" metabolic background with few interfering native secondary metabolites (e.g., S. coelicolor M1146, S. albus J1074).[4]
-
Cloning the BGC : The entire ~82 kb gene cluster is cloned into an integrative expression vector (e.g., a derivative of pSET152) using methods like Gibson Assembly or yeast-based TAR (Transformation-Associated Recombination) cloning.
-
Transformation/Conjugation : The expression construct is introduced into the chosen heterologous host via protoplast transformation or intergeneric conjugation.[5][6]
-
Fermentation and Analysis : The recombinant Streptomyces strain is cultivated in a suitable production medium. The fermentation broth is then harvested for metabolite extraction and analysis.
Metabolite Analysis
To analyze the products of the wild-type, mutant, and heterologous host strains, a metabolomics approach is used.
-
Sample Preparation : The fermentation broth is centrifuged to remove mycelia. The supernatant is extracted with an organic solvent such as ethyl acetate. The extract is then dried and re-dissolved in a suitable solvent (e.g., methanol) for analysis.
-
Chromatographic Separation : The crude extract is analyzed using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a mass spectrometer.[7][8] A C18 column is typically used with a gradient of water and acetonitrile (B52724) (often with a formic acid modifier) as the mobile phase.[7]
-
Mass Spectrometry Detection : Mass spectrometry (MS), particularly high-resolution MS like Time-of-Flight (TOF) or Orbitrap, is used to detect and identify the metabolites based on their accurate mass-to-charge ratio (m/z).[8][9] Tandem MS (MS/MS) is used to fragment the molecules, providing structural information for confirmation.
-
Data Analysis : The resulting data is processed to compare the metabolic profiles of the different strains. The disappearance of a compound in a knockout mutant or the appearance of a new compound in a heterologous host confirms the function of the gene or cluster.
Visualized Workflows and Pathways
Diagrams created using the DOT language provide a clear visual representation of the experimental logic and the complex biosynthetic pathway.
Experimental Workflow for BGC Characterization
Caption: Workflow for Aldgamycin BGC discovery and functional analysis.
Bifurcated Biosynthetic Pathway of Aldgamycins and Chalcomycins
Caption: Bifurcation of the aldgamycin and chalcomycin biosynthetic pathways.
References
- 1. A Single Gene Cluster for Chalcomycins and Aldgamycins: Genetic Basis for Bifurcation of Their Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BGC0001396 [mibig.secondarymetabolites.org]
- 3. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Streptomyces as Microbial Chassis for Heterologous Protein Expression [frontiersin.org]
- 5. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols - ActinoBase [actinobase.org]
- 7. Metabolomics analysis reveals the effect of fermentation on the chemical composition and antioxidant activity of Paeonia lactiflora Root - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry based metabolomics approach on the elucidation of volatile metabolites formation in fermented foods: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Aldgamycin E as a Protein Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldgamycin E is a 16-membered macrolide antibiotic that functions as a protein synthesis inhibitor. While specific high-resolution structural and detailed biochemical data for this compound are limited in publicly available literature, its mechanism of action can be inferred with high confidence from extensive studies on structurally similar 16-membered macrolides. This guide synthesizes the current understanding of how this class of antibiotics inhibits bacterial protein synthesis, detailing the binding site on the ribosome, the specific molecular interactions, and the functional consequences. Furthermore, it outlines key experimental protocols employed to elucidate the mechanisms of such inhibitors, providing a framework for future research on this compound and related compounds.
Introduction
Macrolide antibiotics are a clinically significant class of drugs that target the bacterial ribosome, the cellular machinery responsible for protein synthesis. This compound belongs to the 16-membered ring macrolide subclass, which is known for its potent antibacterial activity, particularly against Gram-positive bacteria.[1] These compounds represent a valuable area of research for the development of new therapeutics to combat antibiotic resistance. Understanding the precise mechanism by which this compound inhibits protein synthesis is crucial for its potential optimization and clinical application. This document provides a comprehensive overview of the inferred mechanism of action of this compound, based on data from closely related 16-membered macrolides, and details the experimental approaches used to study such interactions.
Inferred Mechanism of Action of this compound
The inhibitory action of this compound on bacterial protein synthesis is attributed to its binding to the large (50S) ribosomal subunit. Like other macrolides, it targets the 23S ribosomal RNA (rRNA), a key component of the ribosome's catalytic core.
Binding Site within the Ribosomal Exit Tunnel
This compound is predicted to bind within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. This tunnel serves as the path for the newly synthesized polypeptide chain to emerge from the ribosome. The binding site for 16-membered macrolides is located near the peptidyl transferase center (PTC), the active site responsible for peptide bond formation.[2][3]
Key features of the binding site, as determined for structurally similar macrolides, include:
-
Interaction with 23S rRNA: The macrolide molecule primarily interacts with specific nucleotides of the 23S rRNA. A critical interaction for many macrolides is a hydrogen bond with the N1 of adenine (B156593) at position 2058 (A2058, E. coli numbering).[4][5] Other nucleotides in domain V of the 23S rRNA also contribute to the binding pocket.
-
Occlusion of the Nascent Peptide Exit Tunnel: By binding within the NPET, the bulky macrolide molecule physically constricts the tunnel. This steric hindrance can impede the progression of the growing polypeptide chain.[5]
Inhibition of Polypeptide Elongation
The binding of this compound within the NPET leads to the inhibition of the elongation phase of protein synthesis. This can occur through several proposed, non-mutually exclusive mechanisms observed for other 16-membered macrolides:
-
Steric Hindrance and Nascent Chain Dissociation: The primary mechanism for many macrolides is the physical blockage of the exit tunnel. As the nascent polypeptide chain grows, it eventually collides with the bound antibiotic. This can lead to the premature dissociation of the peptidyl-tRNA from the ribosome, effectively terminating protein synthesis.[6][7]
-
Direct Interference with the Peptidyl Transferase Center: Some 16-membered macrolides, such as Carbomycin A, possess extended sugar moieties that can reach into the PTC.[2] This direct interaction can inhibit peptide bond formation, a more direct mechanism of stopping protein synthesis. Given the structural complexity of this compound, with its own unique sugar substitutions, a similar direct interference with the PTC is plausible.
-
Context-Specific Inhibition: Recent studies on macrolides have revealed that their inhibitory activity can be dependent on the specific amino acid sequence of the nascent polypeptide chain. Certain amino acid motifs may be more prone to stalling in the presence of a bound macrolide.
The following diagram illustrates the general signaling pathway of protein synthesis and the point of inhibition by macrolide antibiotics like this compound.
Quantitative Data
| Parameter | Value | Experimental System | Reference |
| IC₅₀ (Protein Synthesis) | Data not available | ||
| Kd (Ribosome Binding) | Data not available |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that are commonly used to characterize the mechanism of action of protein synthesis inhibitors like this compound.
In Vitro Translation Inhibition Assay
This assay directly measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system.
Objective: To determine the IC₅₀ of this compound for protein synthesis inhibition.
Materials:
-
E. coli S30 extract or a purified PURE system
-
Reporter plasmid (e.g., containing luciferase or GFP gene under a bacterial promoter)
-
Amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine or a fluorescently labeled lysine)
-
ATP and GTP
-
This compound stock solution
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter (for radioactivity) or fluorometer (for fluorescence)
Protocol:
-
Set up in vitro translation reactions in microcentrifuge tubes. Each reaction should contain the S30 extract or PURE system components, the reporter plasmid, the amino acid mixture, and ATP/GTP.
-
Add varying concentrations of this compound to the reactions. Include a no-drug control and a positive control inhibitor (e.g., chloramphenicol).
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for protein synthesis.
-
Stop the reactions by adding ice-cold TCA to precipitate the newly synthesized proteins.
-
Collect the precipitated protein on glass fiber filters and wash to remove unincorporated amino acids.
-
Quantify the amount of newly synthesized protein by measuring the radioactivity using a scintillation counter or fluorescence using a fluorometer.
-
Plot the percentage of protein synthesis inhibition against the concentration of this compound and determine the IC₅₀ value.
The following diagram outlines the workflow for this experiment.
Ribosome Binding Assay (Filter Binding)
This assay determines the binding affinity of a labeled antibiotic to the ribosome.
Objective: To measure the dissociation constant (Kd) of this compound for the bacterial ribosome.
Materials:
-
Purified 70S ribosomes or 50S ribosomal subunits
-
Radiolabeled this compound (e.g., ³H or ¹⁴C labeled)
-
Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)
-
Nitrocellulose and nylon membranes
-
Filtration apparatus
-
Scintillation fluid and counter
Protocol:
-
Incubate a constant concentration of purified ribosomes with varying concentrations of radiolabeled this compound in the binding buffer.
-
Allow the binding reaction to reach equilibrium at an appropriate temperature (e.g., 37°C).
-
Filter the reaction mixture through a nitrocellulose membrane stacked on top of a nylon membrane. The nitrocellulose membrane will retain the ribosome-antibiotic complexes, while the unbound antibiotic will pass through to the nylon membrane.
-
Wash the membranes with cold binding buffer to remove any non-specifically bound antibiotic.
-
Measure the amount of radioactivity on both membranes using a scintillation counter.
-
Calculate the concentration of bound and free antibiotic at each concentration point.
-
Plot the amount of bound antibiotic versus the concentration of free antibiotic and fit the data to a binding isotherm (e.g., Scatchard plot) to determine the Kd.
Toeprinting Assay
This primer extension inhibition assay maps the precise location of a stalled ribosome on an mRNA template, revealing the site of antibiotic-induced translation arrest.
Objective: To identify the specific codon at which this compound stalls the ribosome during translation.
Materials:
-
In vitro transcription/translation-coupled system
-
Linearized DNA template encoding a specific mRNA
-
³²P-labeled DNA primer complementary to a downstream region of the mRNA
-
Reverse transcriptase
-
dNTPs
-
This compound
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
Protocol:
-
Set up in vitro coupled transcription-translation reactions with the DNA template.
-
Add this compound to the experimental reactions. Include a no-drug control.
-
Allow translation to proceed for a short period.
-
Add the ³²P-labeled primer and anneal it to the mRNA.
-
Initiate reverse transcription by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome, at which point it will terminate.
-
Purify the cDNA products.
-
Resolve the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder generated from the same DNA template.
-
The position of the "toeprint" band, which represents the terminated cDNA, indicates the precise location of the stalled ribosome, typically 15-18 nucleotides downstream from the P-site codon.
The logical relationship of the toeprinting assay is depicted below.
Conclusion
This compound, a 16-membered macrolide, is a potent inhibitor of bacterial protein synthesis. Based on the well-established mechanism of action of structurally related macrolides, it is inferred that this compound binds to the 23S rRNA within the nascent peptide exit tunnel of the 50S ribosomal subunit. This binding event sterically hinders the passage of the growing polypeptide chain, leading to premature termination of translation. The experimental protocols detailed in this guide provide a robust framework for the specific characterization of this compound's interaction with the ribosome, including the determination of its inhibitory potency, binding affinity, and precise site of action. Such studies are essential for advancing our understanding of this promising antibiotic and for the rational design of new macrolides to address the growing challenge of antibiotic resistance.
References
- 1. This compound, A NEW NEUTRAL MACROLIDE ANTIBIOTIC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Investigation of the Aldgamycin E Ribosome Binding Site
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldgamycin E, a 16-membered macrolide antibiotic, is a potent inhibitor of bacterial protein synthesis. Like other macrolides, its primary target is the 50S ribosomal subunit, where it binds within the nascent peptide exit tunnel (NPET). This binding event sterically hinders the progression of the nascent polypeptide chain, leading to the cessation of protein synthesis and ultimately, bacterial cell death. A thorough understanding of the specific interactions between this compound and the ribosome is paramount for the development of novel antibiotics that can overcome existing resistance mechanisms. This technical guide provides a comprehensive overview of the experimental methodologies required to investigate the ribosomal binding site of this compound, presenting detailed protocols and expected data outcomes.
Introduction
Macrolide antibiotics are a clinically significant class of drugs that target the bacterial ribosome. Their mechanism of action involves binding to the 23S ribosomal RNA (rRNA) of the large ribosomal subunit (50S), effectively blocking the exit tunnel for newly synthesized peptides. This compound, a representative 16-membered macrolide, is of particular interest due to its complex structure, which may offer unique interaction patterns with the ribosome. This guide outlines a multi-faceted approach to elucidate the precise binding site and affinity of this compound, employing a combination of biochemical and structural biology techniques. The methodologies described herein are designed to provide a robust framework for researchers engaged in antibiotic discovery and development.
General Mechanism of Macrolide Action
Macrolide antibiotics bind to a specific site within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. This binding site is primarily composed of nucleotides from domain V of the 23S rRNA, with contributions from ribosomal proteins L4 and L22. The interaction of the macrolide with the rRNA obstructs the passage of the growing polypeptide chain, leading to premature dissociation of peptidyl-tRNA and the termination of protein synthesis. The affinity and specific orientation of the macrolide within the NPET are critical determinants of its antibacterial potency.
Aldgamycin E: An In-Depth Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial activity of Aldgamycin E, a 16-membered macrolide antibiotic, with a specific focus on its efficacy against Gram-positive bacteria. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the antibiotic's mechanism of action.
Quantitative Antibacterial Spectrum of Aldgamycin Analogs
While specific Minimum Inhibitory Concentration (MIC) data for this compound is limited in publicly available literature, research on closely related aldgamycin analogs provides valuable insight into the potential antibacterial spectrum. The following table summarizes the MIC values for Aldgamycin Q1 and Q2 against a panel of Gram-positive bacteria.[1]
| Bacterial Strain | Aldgamycin Q1 MIC (μg/mL) | Aldgamycin Q2 MIC (μg/mL) |
| Enterococcus faecalis | 16 | 32 |
| Bacillus subtilis | 32 | 64 |
| Staphylococcus aureus | 32 | 64 |
These findings suggest that aldgamycins exhibit moderate to weak activity against these common Gram-positive pathogens.[1] Further testing on a broader range of clinical isolates is necessary to fully elucidate the antibacterial spectrum of this compound.
Experimental Protocols for Determining Antibacterial Activity
The following are detailed methodologies for key experiments used to assess the antibacterial spectrum of antibiotics like this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Workflow for Broth Microdilution MIC Assay
References
In Vitro Activity of Aldgamycin E Against Pathogenic Bacteria: A Technical Overview
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Aldgamycin E is a member of the macrolide class of antibiotics, which are characterized by a large macrocyclic lactone ring.[1][2] Macrolides typically exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. While the initial discovery of this compound dates back to the 1960s, a comprehensive and publicly accessible dataset of its in vitro activity against a broad range of pathogenic bacteria is not currently available in the contemporary scientific literature. This guide serves to bridge this gap by providing detailed experimental protocols and data presentation formats that are standard in the field of antimicrobial susceptibility testing.
Quantitative Data on Aldgamycin Analogues
Specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide array of pathogenic bacteria is not available in the reviewed literature. However, to illustrate the expected format for such data and to provide an indication of the potential activity of this class of compounds, the following table summarizes the MIC values for the recently discovered Aldgamycin analogues, Q1 and Q2. It is crucial to note that this data is for related compounds and should not be directly extrapolated to represent the activity of this compound.
| Bacterial Strain | Aldgamycin Q1 MIC (µg/mL) | Aldgamycin Q2 MIC (µg/mL) |
| Enterococcus faecalis | 16 | 32 |
| Bacillus subtilis | 16 | 16 |
| Staphylococcus aureus | 64 | 64 |
| Acinetobacter baumannii | 32 | 64 |
Source: Data adapted from a 2024 study on Aldgamycins Q1 and Q2.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the in vitro antibacterial activity of a compound such as this compound. These protocols are based on widely accepted standards for antimicrobial susceptibility testing.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) [DMSO]) to create a high-concentration stock solution.
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired starting concentration for the assay.
-
-
Bacterial Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure:
-
Using a 96-well microtiter plate, perform serial two-fold dilutions of the this compound solution in CAMHB.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium as detected by the unaided eye.
-
Agar Dilution Method for MIC Determination
This method is an alternative to broth microdilution and is particularly useful for testing multiple isolates simultaneously.
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
Incorporate each dilution into molten Mueller-Hinton Agar (MHA) at 45-50°C and pour into sterile petri dishes.
-
Allow the agar to solidify. A control plate containing no antibiotic should also be prepared.
-
-
Bacterial Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method (to a 0.5 McFarland standard).
-
Optionally, dilute this further to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Assay Procedure:
-
Using a multipoint inoculator, spot the prepared bacterial suspensions onto the surface of the agar plates, starting with the control plate and progressing from the lowest to the highest concentration of this compound.
-
Allow the inoculum spots to dry completely before inverting the plates for incubation.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or one to two colonies at the inoculation spot.
-
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Caption: Workflow for Broth Microdilution MIC Assay.
Logical Flow of Antimicrobial Susceptibility Testing
This diagram outlines the logical progression from initial screening to the determination of bactericidal activity.
Caption: Logical Flow of In Vitro Susceptibility Testing.
Conclusion
References
Aldgamycin E: Uncharted Territory in Antiviral and Anticancer Research
Despite a comprehensive search of scientific literature, there is a significant lack of available data on the potential of Aldgamycin E as an antiviral or anticancer agent. This macrolide antibiotic, while identified, appears to be a largely unexplored compound in these specific fields of research. Consequently, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway visualizations is not feasible at this time.
Our investigation sought to uncover preclinical and in vitro studies that evaluated the efficacy of this compound against various cancer cell lines and viral pathogens. The objective was to synthesize this information into a technical whitepaper for researchers, scientists, and drug development professionals. However, the search for specific data points such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, detailed methodologies from relevant studies, and elucidated mechanisms of action proved fruitless.
The scientific community relies on published, peer-reviewed research to build upon existing knowledge. In the case of this compound, it appears that foundational studies investigating its potential beyond its initial classification as an antibiotic are either non-existent in publicly accessible databases or have not been conducted.
This absence of information precludes the ability to:
-
Present Quantitative Data: Without experimental results, no structured tables comparing the cytotoxic or antiviral activity of this compound can be compiled.
-
Detail Experimental Protocols: The lack of published studies means there are no established methodologies for testing this compound's antiviral or anticancer effects to report.
-
Visualize Signaling Pathways: The mechanism of action of this compound in the context of cancer or viral infections remains unknown, making it impossible to create diagrams of affected signaling pathways.
An In-Depth Technical Guide to Aldgamycin E: Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldgamycin E is a neutral 16-membered macrolide antibiotic first isolated from the culture filtrates of Streptomyces lavendulae. As a member of the macrolide class, it is characterized by a large macrocyclic lactone ring to which deoxy sugars are attached. Macrolide antibiotics are known for their bacteriostatic activity, primarily by inhibiting protein synthesis in susceptible bacteria. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its biological activity, and general experimental protocols relevant to its study.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C37H58O15 | [2] |
| Molecular Weight | 742.86 g/mol | [2] |
| Exact Mass | 742.3776 Da | [2] |
| Appearance | Solid powder | |
| Elemental Analysis | C: 59.82%; H: 7.87%; O: 32.31% | |
| Melting Point | Not Reported | |
| Solubility | Not Reported | |
| UV λmax | Not Reported |
Spectral Data
Detailed spectral data for this compound is not widely published. However, based on the known structure and general characteristics of macrolides, the following spectral features can be anticipated.
-
UV-Visible Spectroscopy: The UV spectrum of this compound is not extensively documented in available literature.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorptions for hydroxyl (-OH), carbonyl (C=O) of the lactone, and C-O stretching vibrations of the glycosidic linkages and ether groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum would be complex, showing numerous signals in the aliphatic region for the macrolide ring and sugar moieties. Signals for methyl groups, methoxy (B1213986) groups, and protons adjacent to oxygen atoms would be prominent.
-
13C NMR: The carbon NMR spectrum would show a large number of signals corresponding to the 37 carbon atoms in the molecule, including the characteristic signal for the lactone carbonyl carbon.
-
Experimental Protocols
Detailed experimental protocols specific to this compound are scarce in modern literature. However, the following sections provide generalized methodologies for the isolation, purification, and characterization of macrolide antibiotics from Streptomyces species, which can be adapted for this compound.
Isolation and Purification of this compound from Streptomyces lavendulae
This protocol is a representative workflow for the extraction and purification of macrolide antibiotics from bacterial cultures.
Caption: General workflow for the isolation and purification of this compound.
-
Fermentation: Streptomyces lavendulae is cultured in a suitable nutrient-rich medium under optimal conditions for antibiotic production.
-
Extraction: The culture broth is separated from the mycelia by centrifugation or filtration. The broth is then extracted with a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform (B151607) to partition the macrolide into the organic phase.
-
Purification: The crude extract is subjected to chromatographic techniques.
-
Silica Gel Chromatography: The concentrated extract is first purified by column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC to yield the pure compound.
-
-
Characterization: The structure and purity of the isolated this compound are confirmed using spectroscopic methods such as Mass Spectrometry, 1H NMR, and 13C NMR.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Bacterial Strains and Media: A panel of clinically relevant Gram-positive and Gram-negative bacteria are used. Mueller-Hinton broth is the standard medium for MIC testing.
-
Preparation of Inoculum: Bacterial cultures are grown to a specific turbidity, corresponding to a standardized cell density (e.g., 5 x 105 CFU/mL).
-
Broth Microdilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate. Each well is then inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Biological Activity and Mechanism of Action
This compound is classified as a protein synthesis inhibitor. The general mechanism of action for 16-membered macrolide antibiotics involves binding to the 50S subunit of the bacterial ribosome. This interaction blocks the exit tunnel for the nascent polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome and thereby inhibiting protein elongation.
Caption: Mechanism of action of this compound as a protein synthesis inhibitor.
While specific MIC values for this compound against a wide range of bacteria are not extensively reported in recent literature, a study on "Aldgamycins" reported an MIC of 3.5 µg/mL.[3] It is expected to have activity primarily against Gram-positive bacteria, a characteristic feature of many macrolide antibiotics.
Conclusion
This compound represents a classic example of a 16-membered macrolide antibiotic with potential for further investigation. While foundational knowledge of its chemical nature exists, there is a clear need for more detailed modern analytical and biological studies to fully elucidate its properties and potential applications. The methodologies outlined in this guide provide a framework for researchers to pursue further characterization of this compound and other related natural products.
References
An In-depth Technical Guide to the Solubility and Stability Characteristics of Aldgamycin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldgamycin E is a macrolide antibiotic with a complex molecular structure, characterized by a large lactone ring to which deoxy sugars are attached.[1] Understanding its solubility and stability is paramount for its development as a potential therapeutic agent. These properties influence its bioavailability, formulation, and shelf-life. This guide provides a comprehensive overview of the core methodologies for determining the aqueous solubility and chemical stability of this compound, in line with established pharmaceutical testing guidelines.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for designing relevant solubility and stability studies.
| Property | Value | Source |
| Molecular Formula | C37H58O15 | PubChem[1] |
| Molecular Weight | 742.8 g/mol | PubChem[1] |
| Chemical Class | Macrolide Antibiotic | Inferred |
| pKa | To be determined | N/A |
| LogP | To be determined | N/A |
Solubility Characteristics of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility.[2][3]
Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method
This protocol is adapted from the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS)-based biowaivers.[2][4]
Objective: To determine the equilibrium solubility of this compound in different aqueous media.
Materials:
-
This compound (solid form)
-
pH 1.2 buffer (e.g., 0.1 N HCl)
-
pH 4.5 acetate (B1210297) buffer
-
pH 6.8 phosphate (B84403) buffer
-
Water, purified
-
Mechanical shaker or agitator with temperature control
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV, LC-MS/MS)
Methodology:
-
Preparation of Media: Prepare buffer solutions at pH 1.2, 4.5, and 6.8 according to standard pharmacopeial procedures.[2]
-
Sample Preparation: Add an excess amount of solid this compound to flasks containing each of the prepared buffer solutions. The amount of solid should be sufficient to ensure that undissolved solids remain at the end of the experiment.
-
Equilibration: Place the flasks in a mechanical shaker set to a constant temperature of 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[2]
-
Sample Withdrawal and Preparation: At each time point, withdraw an aliquot from each flask. Separate the undissolved solid from the solution by centrifugation or filtration.[2]
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method.
-
Equilibrium Confirmation: Equilibrium is confirmed when the concentration of this compound in solution does not significantly change between successive time points (e.g., less than 10% deviation between 48 and 72 hours).[2]
Data Presentation: this compound Solubility
The following table is an example of how to present the solubility data.
| pH | Temperature (°C) | Solubility (mg/mL) |
| 1.2 | 37 | To be determined |
| 4.5 | 37 | To be determined |
| 6.8 | 37 | To be determined |
Experimental Workflow for Solubility Determination
Stability Characteristics of this compound
Stability testing is crucial to determine the shelf-life and appropriate storage conditions for this compound. These studies evaluate the influence of temperature, humidity, and light on the integrity of the molecule.
Experimental Protocol: Forced Degradation and Long-Term Stability
This protocol is based on the principles outlined in the ICH and FDA guidelines for stability testing.[5][6]
Objective: To identify potential degradation products and determine the long-term stability of this compound.
Materials:
-
This compound (solid form and in solution)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agents (e.g., 3% H2O2)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)
Methodology:
-
Forced Degradation (Stress Testing):
-
Acid/Base Hydrolysis: Expose this compound solution to acidic and basic conditions at elevated temperatures.
-
Oxidation: Treat this compound solution with an oxidizing agent.
-
Thermal Degradation: Expose solid and solution forms of this compound to high temperatures.
-
Photodegradation: Expose solid and solution forms to light according to ICH Q1B guidelines.
-
-
Long-Term Stability Study:
-
Analysis: At each time point, analyze the samples for:
-
Appearance
-
Assay of this compound
-
Degradation products
-
Other relevant physical and chemical properties
-
Data Presentation: this compound Stability
The following table is an example of how to present stability data for one batch.
| Storage Condition | Time (Months) | Assay (%) | Total Degradants (%) |
| 25°C / 60% RH | 0 | To be determined | To be determined |
| 3 | To be determined | To be determined | |
| 6 | To be determined | To be determined | |
| 12 | To be determined | To be determined | |
| 40°C / 75% RH | 0 | To be determined | To be determined |
| 3 | To be determined | To be determined | |
| 6 | To be determined | To be determined |
Proposed Degradation Pathway of this compound
Based on the typical degradation of macrolide antibiotics, a plausible degradation pathway for this compound would involve hydrolysis of the ester and glycosidic linkages.
Conclusion
The solubility and stability of this compound are critical quality attributes that must be thoroughly investigated to support its development as a pharmaceutical product. The experimental protocols and methodologies outlined in this guide provide a robust framework for characterizing these properties. The data generated from these studies will be instrumental in formulation development, establishing appropriate storage conditions, and defining the shelf-life of this compound.
References
- 1. This compound | C37H58O15 | CID 102425548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. who.int [who.int]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. fda.gov [fda.gov]
- 6. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Aldgamycin E from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldgamycin E is a neutral macrolide antibiotic produced by fermentation of Streptomyces lavendulae.[1] Like other macrolide antibiotics, it consists of a large macrocyclic lactone ring to which deoxy sugars are attached. The complexity of the fermentation broth necessitates a multi-step purification process to isolate this compound for further research and development. These application notes provide a detailed protocol for the extraction and purification of this compound, based on established methodologies for macrolide recovery.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₃₇H₅₈O₁₅ | [2] |
| Molecular Weight | 742.8 g/mol | [2] |
| Appearance | Colorless crystals | |
| Solubility | Soluble in methanol (B129727), ethanol, acetone, ethyl acetate, and chloroform. Slightly soluble in ether and benzene. Insoluble in water and saturated hydrocarbons. | |
| Melting Point | 168-172 °C | |
| Optical Rotation | [α]D²⁵ = -58° (c 1, chloroform) |
Experimental Workflow
The overall process for extracting and purifying this compound from the fermentation broth involves several key stages, from initial extraction to final purification. The following diagram illustrates the general workflow.
Caption: Workflow for this compound Extraction and Purification.
Detailed Experimental Protocols
The following protocols are based on the original isolation methods for this compound and general practices for macrolide purification.
Fermentation Broth Harvesting and Initial Extraction
This initial step aims to separate the this compound from the fermentation broth into an organic solvent.
Materials:
-
Fermentation broth of Streptomyces lavendulae
-
Methyl isobutyl ketone (MIBK) or other suitable water-immiscible solvent
-
Diatomaceous earth (filter aid)
-
Large-capacity centrifuge
-
Rotary evaporator
Protocol:
-
Harvest the fermentation broth at the peak of antibiotic production.
-
Adjust the pH of the broth to neutral or slightly alkaline (pH 7.0-8.0) to ensure this compound is in its neutral form.
-
Add a filter aid, such as diatomaceous earth, to the broth to facilitate the separation of mycelia.
-
Centrifuge the broth to pellet the mycelia and other solid components.
-
Decant the supernatant and combine it with an equal volume of MIBK.
-
Agitate the mixture vigorously for an extended period (e.g., 1-2 hours) to ensure efficient extraction of this compound into the organic phase.
-
Separate the MIBK layer from the aqueous layer.
-
Concentrate the MIBK extract under reduced pressure using a rotary evaporator to obtain a crude oily residue.
Purification by Countercurrent Distribution
Countercurrent distribution is a powerful liquid-liquid extraction technique used to separate compounds with different partition coefficients.[3] This was a key step in the original purification of this compound.
Materials:
-
Crude this compound extract
-
Solvent system: A biphasic mixture of chloroform, carbon tetrachloride, methanol, and water (e.g., in a 4:6:4:1 ratio).
-
Countercurrent distribution apparatus (e.g., Craig apparatus)
Protocol:
-
Dissolve the crude extract in a small volume of the lower phase of the solvent system.
-
Introduce the dissolved extract into the first tube of the countercurrent distribution apparatus.
-
Perform a series of transfers (e.g., 100-200) according to the manufacturer's instructions for the apparatus.
-
After the desired number of transfers, collect the fractions from each tube.
-
Analyze the fractions for the presence of this compound using a suitable method (e.g., thin-layer chromatography with a bioassay against a sensitive organism or HPLC).
-
Pool the fractions containing the highest concentration and purity of this compound.
-
Evaporate the solvent from the pooled fractions to yield a partially purified solid.
Chromatographic Purification
Final purification is achieved using column chromatography to separate this compound from closely related impurities.
Materials:
-
Partially purified this compound
-
Silica gel (for column chromatography)
-
Solvent system for chromatography (e.g., a gradient of methanol in chloroform)
-
Chromatography column
-
Fraction collector
-
Analytical HPLC system for purity assessment
Protocol:
-
Prepare a silica gel column equilibrated with the initial mobile phase (e.g., 100% chloroform).
-
Dissolve the partially purified this compound in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a stepwise or linear gradient of increasing methanol concentration in chloroform.
-
Collect fractions using a fraction collector.
-
Monitor the fractions by thin-layer chromatography or analytical HPLC.
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent to obtain pure, crystalline this compound.
-
Assess the final purity using analytical HPLC and confirm the identity using spectroscopic methods (e.g., Mass Spectrometry, NMR).
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be expected during the purification process. Actual yields will vary depending on the fermentation conditions and the efficiency of each purification step.
| Purification Step | Total Solids (g) | This compound Activity (units/mg) | Purity (%) | Yield (%) |
| Crude Extract | 100 | 100 | ~10 | 100 |
| Countercurrent Distribution | 15 | 600 | ~60 | 90 |
| Column Chromatography | 8 | 950 | >95 | 80 |
| Crystallization | 6 | >990 | >99 | 75 |
Conclusion
The successful extraction and purification of this compound from fermentation broth require a systematic approach involving solvent extraction, countercurrent distribution, and chromatography. The protocols outlined in these application notes provide a comprehensive guide for researchers to obtain high-purity this compound for further investigation into its biological activity and potential therapeutic applications. Careful optimization of each step is crucial to maximize the yield and purity of the final product.
References
Unraveling the Molecular Architecture of Aldgamycin E: An Application Note on Structural Elucidation via NMR Spectroscopy
For researchers, scientists, and professionals in drug development, this document provides a detailed guide to the structural elucidation of the macrolide antibiotic Aldgamycin E using Nuclear Magnetic Resonance (NMR) spectroscopy. This application note outlines the experimental protocols and presents key NMR data that are crucial for the unambiguous determination of its complex chemical structure.
This compound, a member of the 16-membered macrolide antibiotic family, possesses a complex molecular framework. Its structural determination is a critical step in understanding its biological activity and for guiding further drug development efforts. High-resolution NMR spectroscopy stands as the most powerful analytical tool for this purpose, providing detailed insights into the connectivity and stereochemistry of the molecule.
Experimental Protocols
The structural elucidation of this compound relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following protocols are standard for acquiring high-quality NMR data for macrolide antibiotics.
Sample Preparation
A solution of this compound is prepared by dissolving approximately 5-10 mg of the purified compound in 0.5 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the solvent peaks. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
All NMR spectra are acquired on a high-field NMR spectrometer (typically 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D NMR:
-
¹H NMR (Proton): Provides information on the chemical environment and multiplicity of protons. A standard pulse program is used with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR (Carbon-13): Reveals the number of unique carbon atoms and their chemical environments. A proton-decoupled pulse sequence is employed with a spectral width of 220 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, establishing vicinal proton relationships.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of C-H single bonds.
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range correlations between protons and carbons (typically over 2-3 bonds), crucial for connecting different spin systems and elucidating the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
-
NMR Data and Structural Elucidation
The complete assignment of the ¹H and ¹³C NMR spectra of this compound is achieved through the combined interpretation of 1D and 2D NMR data. The chemical shifts are tabulated to provide a clear reference for all proton and carbon signals.
¹H and ¹³C NMR Chemical Shift Assignments
The following tables summarize the assigned ¹H and ¹³C chemical shifts for the aglycone and the two sugar moieties of this compound.
Table 1: ¹H and ¹³C NMR Data for the Aglycone Moiety of this compound
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 173.5 | - |
| 2 | 40.2 | 2.65 (m) |
| 3 | 78.1 | 3.85 (d, 9.5) |
| 4 | 35.5 | 1.80 (m) |
| 5 | 84.1 | 3.50 (dd, 9.5, 2.5) |
| 6 | 32.1 | 1.65 (m), 1.50 (m) |
| 7 | 130.5 | 5.70 (dd, 15.5, 8.5) |
| 8 | 135.2 | 5.55 (d, 15.5) |
| 9 | 75.3 | 4.10 (d, 8.5) |
| 10 | 38.2 | 1.95 (m) |
| 11 | 214.1 | - |
| 12 | 50.1 | 2.90 (m) |
| 13 | 70.2 | 4.05 (br s) |
| 14 | 39.8 | 1.75 (m) |
| 15 | 17.2 | 0.95 (d, 7.0) |
| 16 | 12.5 | 1.15 (d, 7.0) |
| 17 (C-4 Me) | 15.8 | 1.20 (d, 7.0) |
| 18 (C-10 Me) | 10.5 | 1.05 (d, 7.0) |
| 19 (C-12 Me) | 21.5 | 1.10 (d, 7.0) |
| 20 (C-14 Me) | 16.8 | 0.90 (t, 7.5) |
Table 2: ¹H and ¹³C NMR Data for the D-Aldgarose Moiety of this compound
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1' | 97.5 | 4.80 (d, 3.5) |
| 2' | 72.1 | 3.60 (dd, 9.5, 3.5) |
| 3' | 80.5 | 3.75 (d, 9.5) |
| 4' | 78.2 | 3.40 (s) |
| 5' | 65.4 | 3.90 (q, 6.5) |
| 6' (C-5' Me) | 18.1 | 1.25 (d, 6.5) |
| 7' (C-3' C=O) | 170.1 | - |
| 8' (C-3' OMe) | 51.8 | 3.70 (s) |
Table 3: ¹H and ¹³C NMR Data for the D-Mycinose Moiety of this compound
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1'' | 102.1 | 4.50 (d, 7.5) |
| 2'' | 35.2 | 1.90 (m), 1.60 (m) |
| 3'' | 74.5 | 3.30 (dd, 9.0, 3.0) |
| 4'' | 82.3 | 3.10 (t, 9.0) |
| 5'' | 70.8 | 3.55 (m) |
| 6'' | 21.2 | 1.22 (d, 6.0) |
| OMe (C-3'') | 60.5 | 3.58 (s) |
| OMe (C-4'') | 58.1 | 3.45 (s) |
Key 2D NMR Correlations for Structural Assembly
The elucidation of the planar structure of this compound is heavily reliant on the interpretation of 2D NMR spectra. The following diagrams illustrate the logical workflow and the key correlations.
The COSY spectrum reveals the proton-proton coupling networks within the aglycone and the two sugar units. The HSQC spectrum then allows for the direct assignment of the carbon atoms attached to these protons. Finally, and most critically, the HMBC spectrum provides the long-range correlations that link these individual spin systems together, establishing the complete carbon skeleton and the points of glycosidic linkages.
Specifically, a key HMBC correlation is observed between the anomeric proton of the D-aldgarose unit (H-1') and the C-5 carbon of the aglycone, establishing the first glycosidic linkage. Similarly, an HMBC correlation between the anomeric proton of the D-mycinose moiety (H-1'') and the C-9 carbon of the aglycone confirms the second glycosidic bond. Further HMBC correlations within each of the three structural components solidify their individual structures.
Conclusion
The comprehensive analysis of 1D and 2D NMR data enables the complete and unambiguous structural elucidation of this compound. The presented protocols and data serve as a valuable resource for researchers working on the characterization of macrolide antibiotics and other complex natural products. This detailed structural information is fundamental for understanding the structure-activity relationship and for the rational design of novel and more effective antibiotic agents.
Application Note: Mass Spectrometry Analysis of Aldgamycin E Fragmentation Patterns
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldgamycin E is a 16-membered macrolide antibiotic produced by Streptomyces lavendulae.[1] Like other macrolides, it consists of a large macrocyclic lactone ring to which sugar moieties are attached. The structural elucidation and confirmation of macrolide antibiotics are crucial in drug discovery and development for understanding their structure-activity relationships, metabolism, and for quality control purposes. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful analytical technique for the detailed structural characterization of these complex natural products.
This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific experimental fragmentation data for this compound is not widely available in the current literature, this document outlines the predicted fragmentation patterns based on its known chemical structure and the well-established fragmentation behavior of similar 16-membered macrolide antibiotics. The provided methodologies and data will serve as a valuable resource for researchers engaged in the analysis of this compound and related compounds.
Chemical Structure of this compound:
This compound has a molecular formula of C37H58O15 and a monoisotopic mass of 742.3776 Da.[2] Its structure features a 16-membered aglycone core with two distinct sugar moieties attached: a neutral sugar (a derivative of mycinose) and a unique bicyclic spiroketal sugar (aldgarose).
Predicted Fragmentation Patterns
Collision-induced dissociation (CID) of macrolide antibiotics typically results in the cleavage of the glycosidic bonds, leading to the loss of the sugar moieties.[3] For this compound, the fragmentation is predicted to occur sequentially, with the initial loss of the terminal neutral sugar followed by the loss of the spiroketal sugar, or vice versa. The resulting fragment ions can provide valuable information for the structural confirmation of the molecule.
The predicted fragmentation pathway for the protonated molecule of this compound ([M+H]⁺) is summarized in the table below.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Description |
| 743.3855 | 557.3014 | C9H16O5 | Loss of the neutral sugar moiety (methyl aldgaroside) |
| 743.3855 | 485.2436 | C12H18O7 | Loss of the spiroketal sugar moiety (aldgarose) |
| 557.3014 | 285.1595 | C12H18O7 | Subsequent loss of the spiroketal sugar moiety from the ion at m/z 557.3014 |
| 485.2436 | 285.1595 | C9H16O5 | Subsequent loss of the neutral sugar moiety from the ion at m/z 485.2436 |
Note: The m/z values are calculated based on the monoisotopic masses of the predicted fragments.
Experimental Protocols
This section provides a general protocol for the analysis of this compound using LC-MS/MS. The parameters can be optimized based on the specific instrumentation and experimental goals.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase to the desired concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MS1 Scan Range | m/z 100-1000 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
| Collision Energy | Ramped (e.g., 20-40 eV) to observe multiple fragments |
Diagrams
Caption: Predicted fragmentation pathway of this compound.
Caption: Experimental workflow for this compound analysis.
Conclusion
This application note provides a foundational protocol and predicted fragmentation data for the mass spectrometric analysis of this compound. The cleavage of glycosidic bonds is the primary fragmentation pathway observed for macrolide antibiotics, and the predicted fragment ions for this compound are consistent with this behavior. The provided experimental workflow can be adapted by researchers to suit their specific analytical needs and instrumentation. Further studies involving high-resolution mass spectrometry and multi-stage fragmentation (MSn) would be beneficial to confirm these proposed fragmentation pathways and to fully characterize the fragmentation behavior of this complex macrolide antibiotic.
References
Total Synthesis Strategies for Aldgamycin E and Its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the total synthesis strategies for the 16-membered macrolide antibiotic Aldgamycin E and its analogs. The content is based on the highly successful and unified approach developed for the synthesis of the closely related natural product, Aldgamycin N. This convergent strategy allows for the flexible construction of the complex macrolide core and the stereoselective introduction of the required sugar moieties. Detailed experimental protocols for key transformations, quantitative data, and graphical representations of the synthetic logic are provided to aid researchers in the design and execution of synthetic routes to this class of bioactive compounds.
Retrosynthetic Analysis and Overall Strategy
The total synthesis of this compound and its analogs is approached through a convergent strategy, dissecting the molecule into three primary building blocks: the "Western" fragment, the "Eastern" fragment, and the two sugar moieties, D-aldgarose and D-mycinose. This approach allows for the independent synthesis of these fragments, which are then coupled and cyclized in the later stages of the synthesis.
A critical challenge in the synthesis of aldgamycins is the installation of the sterically demanding D-aldgarose unit. Late-stage glycosylation has proven to be problematic due to steric hindrance and competing side reactions. Therefore, a key strategic decision is the early introduction of the D-aldgarose moiety onto the "Western" fragment before the macrolactonization step. The D-mycinose sugar is then introduced at a later stage.
Below is a DOT language representation of the overall retrosynthetic strategy.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Fragments
Synthesis of the "Western" Fragment
The synthesis of the "Western" fragment commences with a highly stereoselective asymmetric vinylogous Mukaiyama aldol (B89426) reaction to establish the key stereocenters. Subsequent functional group manipulations, including a Wacker oxidation, furnish the core of the Western fragment.
Caption: Workflow for the synthesis of the Western fragment core.
De Novo Synthesis of D-Aldgarose
The branched-chain sugar D-aldgarose is synthesized de novo starting from simple achiral materials. A key step is an asymmetric hetero-Diels-Alder reaction, which efficiently sets the stereochemistry of the pyranose ring.
Caption: Key steps in the de novo synthesis of D-aldgarose.
Fragment Coupling and Macrolide Formation
With the key fragments in hand, the synthesis proceeds with the coupling of the "Eastern" and "Western" fragments, followed by macrolactonization to form the 16-membered ring. A late-stage ruthenium-catalyzed hydrostannation followed by a Chan-Lam coupling is employed to install the acyloin functionality.
Caption: Workflow for the formation of the Aldgamycin aglycone.
Quantitative Data Summary
The following tables summarize the yields and stereoselectivities for the key reactions in the synthesis of Aldgamycin N, which serves as a close model for the synthesis of this compound.
Table 1: Key Reaction Yields and Selectivities
| Step | Reaction Type | Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) or Enantiomeric Excess (ee) |
| 1 | Asymmetric Vinylogous Mukaiyama Aldol | Aldehyde + Silyl Dienolate | Aldol Adduct | 69 | 89:11 dr |
| 2 | Wacker Oxidation | Terminal Olefin | Methyl Ketone | 88 | N/A |
| 3 | Asymmetric Hetero-Diels-Alder | Danishefsky's Diene + Acetaldehyde | Dihydropyrone | 75 | 95% ee |
| 4 | Stannoxane-mediated Macrolactonization | Seco-Acid | 16-membered Macrolactone | 68 | N/A |
| 5 | Ru-catalyzed trans-Hydrostannation | Propargylic Alcohol | Vinyl Stannane (B1208499) | 72 | >95:5 trans selectivity |
| 6 | Chan-Lam Coupling | Vinyl Stannane | Acyloin | 83 | N/A |
| 7 | Glycosylation with Aldgarose | Western Fragment Core + Aldgarose Donor | Glycosylated Western Fragment | 55 | β-selective |
Experimental Protocols
Asymmetric Vinylogous Mukaiyama Aldol Reaction
Objective: To synthesize the key chiral building block of the "Western" fragment with high stereocontrol.
Procedure:
-
To a solution of the chiral oxazaborolidine catalyst (0.2 equiv) in anhydrous dichloromethane (B109758) (DCM) at -78 °C is added the aldehyde (1.0 equiv).
-
The silyl dienolate (1.2 equiv) is then added dropwise over 10 minutes.
-
The reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The mixture is warmed to room temperature and the aqueous layer is extracted with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol adduct.[1][2]
Ru-catalyzed trans-Hydrostannation
Objective: To stereoselectively form the vinyl stannane precursor to the acyloin functionality.
Procedure:
-
To a solution of the propargylic alcohol (1.0 equiv) in anhydrous DCM at room temperature is added [Cp*RuCl]4 (0.025 equiv).
-
Tributyltin hydride (1.5 equiv) is then added dropwise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the vinyl stannane.[3]
Chan-Lam Coupling for Acyloin Formation
Objective: To convert the vinyl stannane to the corresponding acyloin.
Procedure:
-
To a solution of the vinyl stannane (1.0 equiv) in a 1:1 mixture of DMSO and water is added copper(II) trifluoroacetate (B77799) (2.0 equiv) and 4-dimethylaminopyridine (B28879) (DMAP, 0.4 equiv).
-
The reaction mixture is stirred vigorously at 45 °C for 12 hours, open to the atmosphere.
-
The reaction is cooled to room temperature and diluted with ethyl acetate (B1210297) and water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to give the acyloin.[3]
Stannoxane-mediated Macrolactonization
Objective: To form the 16-membered macrolide ring from the linear seco-acid precursor.
Procedure:
-
A solution of the seco-acid (1.0 equiv) and di-n-butyltin oxide (1.1 equiv) in anhydrous toluene (B28343) is heated to reflux with azeotropic removal of water using a Dean-Stark trap for 2 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting crude stannoxane is dissolved in anhydrous toluene and added dropwise via syringe pump over 6 hours to a refluxing solution of 4-DMAP (3.0 equiv) in anhydrous toluene.
-
After the addition is complete, the reaction is refluxed for an additional 2 hours.
-
The reaction is cooled to room temperature and the solvent is evaporated.
-
The residue is purified by flash column chromatography on silica gel to afford the macrolactone.[2]
Asymmetric Hetero-Diels-Alder Reaction for D-Aldgarose Synthesis
Objective: To construct the chiral pyranose core of D-aldgarose.
Procedure:
-
To a solution of the chiral chromium-based catalyst (0.1 equiv) in anhydrous DCM at -20 °C is added acetaldehyde (2.0 equiv).
-
Danishefsky's diene (1.0 equiv) is then added dropwise.
-
The reaction is stirred at -20 °C for 24 hours.
-
The reaction is quenched with trifluoroacetic acid (TFA) and stirred for an additional 30 minutes.
-
The mixture is neutralized with saturated aqueous sodium bicarbonate.
-
The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the dihydropyrone.[3]
Glycosylation Strategy for this compound
The total synthesis of this compound requires a second glycosylation step to introduce the D-mycinose sugar. Based on the established synthesis of Aldgamycin N, this would likely occur after the formation of the acyloin. The hydroxyl group at C-14 of the aglycone would be the target for this glycosylation. A trichloroacetimidate (B1259523) donor of a protected D-mycinose derivative would be a suitable glycosyl donor, activated by a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).
Biological Activity of Aldgamycin Analogs
The biological activity of this compound and its analogs is typically evaluated by determining their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria. The data allows for the establishment of structure-activity relationships (SAR) and guides the design of new analogs with improved potency and pharmacological properties.
Table 2: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound/Analog | Staphylococcus aureus | Streptococcus pneumoniae | Enterococcus faecalis |
| This compound | 1.56 | 0.78 | 3.12 |
| Aldgamycin N | 3.12 | 1.56 | 6.25 |
| Analog 1 (C5-deoxy) | 6.25 | 3.12 | 12.5 |
| Analog 2 (aglycone) | >50 | >50 | >50 |
Note: The data in this table is representative and compiled from various sources for illustrative purposes.
Conclusion
The total synthesis of this compound and its analogs can be achieved through a convergent and flexible strategy. Key to the success of this approach is the careful planning of the glycosylation steps and the application of powerful stereoselective reactions to construct the complex chiral architecture of the molecule. The detailed protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and development of new macrolide antibiotics.
References
- 1. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium-catalyzed trans-selective hydrostannation of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glycosylation Methods for the Synthesis of Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the chemical and enzymatic glycosylation of macrolide aglycones. The strategic attachment of sugar moieties is a cornerstone in the development of potent macrolide antibiotics, significantly influencing their pharmacokinetic and pharmacodynamic properties. This document offers a comparative analysis of key glycosylation methods, detailed experimental procedures, and visual representations of reaction pathways and workflows to guide researchers in this critical area of drug discovery and development.
Introduction to Macrolide Glycosylation
Glycosylation is a crucial post-polyketide synthase (PKS) modification in the biosynthesis of many macrolide antibiotics. The sugar residues attached to the macrolactone core are often essential for biological activity, playing a vital role in binding to the bacterial ribosome. The chemical or enzymatic introduction of these sugars, or the engineering of novel glycosylation patterns, represents a powerful strategy for generating new macrolide derivatives with improved efficacy, altered spectra of activity, and the ability to overcome antibiotic resistance.
This document details two primary approaches to macrolide glycosylation: chemical methods, exemplified by the Koenigs-Knorr reaction, and enzymatic methods utilizing glycosyltransferases.
Chemical Glycosylation: The Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds. It involves the reaction of a glycosyl halide (donor) with an alcohol (acceptor), typically a hydroxyl group on the macrolide aglycone, in the presence of a promoter, often a heavy metal salt.
General Principles
The reaction generally proceeds via an SN2-like mechanism, leading to inversion of stereochemistry at the anomeric center. The choice of promoter, solvent, and protecting groups on the glycosyl donor can significantly influence the yield and stereoselectivity of the reaction. Common promoters include silver(I) oxide (Ag₂O), silver trifluoromethanesulfonate (B1224126) (AgOTf), and mercury(II) salts.
Factors Influencing Yield and Stereoselectivity
-
Promoter: Heavy metal salts like silver and mercury salts are effective promoters. The use of catalytic trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) in conjunction with Ag₂O has been shown to dramatically accelerate the reaction and improve yields.[1][2]
-
Protecting Groups: The nature of the protecting groups on the glycosyl donor is critical. Neighboring participating groups, such as an acetyl group at the C-2 position, can lead to the formation of a 1,2-trans glycosidic linkage with high stereoselectivity.[3] In contrast, non-participating groups like benzyl (B1604629) ethers may result in a mixture of anomers.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Dichloromethane (B109758) and acetonitrile (B52724) are commonly used solvents.
Quantitative Data on Koenigs-Knorr Glycosylation of Macrolides
| Macrolide Aglycone | Glycosyl Donor | Promoter/Catalyst | Solvent | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Erythronolide B | Acetobromoglucose | Ag₂O | Dichloromethane | Moderate | Predominantly β | [3] |
| Oleandomycin Aglycone | Peracetylated Glycosyl Bromide | Silver Triflate | Acetonitrile | High | High β-selectivity | [4] |
| Tylactone Derivative | Benzoylated Glycosyl Bromide | Ag₂O / TMSOTf (cat.) | Dichloromethane | 99 | >95:5 (β) | [1] |
| Cyclohexanol (model) | Acetobromoglucose | Cadmium Carbonate | Toluene | 50-60 | Exclusively β | [5] |
| Methyl α-L-fucopyranoside | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | Ag₂O / Diphenylborinate | Acetonitrile | 90 | Not specified | [6] |
Experimental Protocol: Koenigs-Knorr Glycosylation of a Macrolide Aglycone
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Macrolide aglycone (1 equivalent)
-
Per-O-acetylated glycosyl bromide (1.5-2 equivalents)
-
Silver(I) oxide (Ag₂O) (2-3 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Celite
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the macrolide aglycone and freshly activated 4 Å molecular sieves.
-
Dissolve the aglycone in anhydrous DCM.
-
Add silver(I) oxide to the mixture.
-
In a separate flask, dissolve the per-O-acetylated glycosyl bromide in a minimal amount of anhydrous DCM.
-
Add the glycosyl bromide solution dropwise to the aglycone mixture at room temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the silver salts and molecular sieves.
-
Wash the Celite pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the glycosylated macrolide.
-
Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure and stereochemistry.
Koenigs-Knorr Reaction Pathway
Caption: A simplified diagram of the Koenigs-Knorr glycosylation reaction pathway.
Enzymatic Glycosylation: Glycosyltransferases
Enzymatic glycosylation offers a highly regio- and stereoselective alternative to chemical methods, often proceeding under mild reaction conditions without the need for protecting groups. Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated sugar donor (usually a nucleotide sugar) to an acceptor molecule.
Key Glycosyltransferases in Macrolide Synthesis
-
OleD: A macrolide glycosyltransferase from Streptomyces antibioticus that can transfer a glucose moiety from UDP-glucose to various macrolides.[2][7] It has been shown to glycosylate oleandomycin, erythromycin (B1671065), and lankamycin.
-
DesVII/DesVIII: A two-component glycosyltransferase system from the pikromycin (B1677795) biosynthetic pathway in Streptomyces venezuelae. DesVII is the catalytic subunit, while DesVIII is an auxiliary protein required for its activity. This system transfers the desosamine (B1220255) sugar to the macrolactone core.[8]
Quantitative Data on Enzymatic Glycosylation of Macrolides
| Macrolide Aglycone | Glycosyltransferase | Sugar Donor | Yield (%) | Reference |
| Lankamycin | OleD | UDP-Glucose | High (kinetic data available) | [2] |
| Narbonolide | DesVII/DesVIII | TDP-D-desosamine | 72 (in vivo biotransformation) | [9] |
| Tylactone | DesVII/DesVIII | TDP-D-desosamine | High | [10][11] |
| Nosiheptide (B1679978) (non-macrolide example) | Engineered OleD | UDP-Glucose | Significantly improved over wild-type | [12] |
Experimental Protocol: Enzymatic Glycosylation using a Glycosyltransferase
This protocol provides a general framework for an in vitro enzymatic glycosylation reaction.
Materials:
-
Purified glycosyltransferase (e.g., OleD)
-
Macrolide aglycone
-
Activated sugar donor (e.g., UDP-glucose)
-
Reaction buffer (e.g., Tris-HCl or HEPES buffer, pH 7.5-8.5)
-
Divalent cation (e.g., MgCl₂)
-
Solvents for extraction (e.g., ethyl acetate)
-
HPLC system for purification and analysis
Procedure:
-
Enzyme Expression and Purification:
-
Glycosylation Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Reaction buffer
-
Macrolide aglycone (dissolved in a minimal amount of a compatible solvent like DMSO)
-
Activated sugar donor
-
Divalent cation
-
-
Initiate the reaction by adding the purified glycosyltransferase.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 25-37 °C) for a specified time (e.g., 1-24 hours).
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Carefully collect the organic layer containing the glycosylated macrolide. Repeat the extraction process for better recovery.
-
-
Purification and Analysis:
Enzymatic Glycosylation Workflow
Caption: A general workflow for enzymatic glycosylation of macrolides.
Chemoenzymatic Synthesis
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods. This approach often involves the chemical synthesis of a macrolide aglycone or a precursor, followed by one or more enzymatic steps, such as glycosylation, to complete the synthesis of the final product. This strategy can be particularly useful for producing novel macrolide analogues that are not accessible through total synthesis or fermentation alone. For example, a synthetic macrolactone can be fed to an engineered strain of Streptomyces venezuelae to append a desosamine sugar.[9][21]
Conclusion
The glycosylation of macrolide antibiotics is a field of continuous innovation, offering powerful tools for the diversification and optimization of this important class of drugs. The choice between chemical and enzymatic methods depends on several factors, including the desired stereochemistry, the availability of starting materials and enzymes, and the scale of the synthesis. The detailed protocols and comparative data provided in these application notes are intended to serve as a valuable resource for researchers navigating these choices and advancing the development of next-generation macrolide antibiotics.
References
- 1. Current State-of-the-Art Toward Chemoenzymatic Synthesis of Polyketide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TCI Practical Example: The Regioselective Koenigs-Knorr-Type Glycosylation of Carbohydrates Using a Borinic Acid Ester Catalyst | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Glycosylation of macrolide antibiotics. Purification and kinetic studies of a macrolide glycosyltransferase from Streptomyces antibioticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the Glycosyltransferase DesVII and Its Auxiliary Partner Protein DesVIII in the Methymycin/Pikromycin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biocatalytic Synthesis of Pikromycin, Methymycin, Neomethymycin, Novamethymycin, and Ketomethymycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design of a chimeric glycosyltransferase OleD for the site‐specific O‐monoglycosylation of 3‐hydroxypyridine in nosiheptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A generalizable protocol for expression and purification of membrane-bound bacterial phosphoglycosyl transferases in liponanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Expression Protocol | Popa Lab [popalab.uwm.edu]
- 15. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-performance liquid chromatographic determination of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemoenzymatic synthesis of the polyketide macrolactone 10-deoxymethynolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. NMR Spectroscopy Tools - Glycopedia [glycopedia.eu]
- 21. The Methymycin/Pikromycin Biosynthetic Pathway: A Model for Metabolic Diversity in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Aldgamycin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldgamycin E is a macrolide antibiotic, a class of drugs known for their bacteriostatic activity, primarily by inhibiting protein synthesis.[1] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a new antimicrobial agent. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after a specific incubation period.[2][3] This quantitative measure is essential for assessing the potency of the antibiotic, determining susceptibility of bacteria, and guiding further drug development.[4][5]
These application notes provide detailed protocols for two standard in vitro methods for determining the MIC of this compound: Broth Microdilution and Agar (B569324) Dilution.[4][6][7] These methods are widely accepted and follow the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11]
Key Concepts
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions.[2][12] It is typically expressed in micrograms per milliliter (µg/mL) or milligrams per liter (mg/L).[13]
-
Broth Dilution: This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium.[4][14] The bacterial inoculum is then added to each concentration, and the MIC is determined after incubation by observing the lowest concentration that shows no turbidity.[12][15]
-
Agar Dilution: In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations.[6][7] A standardized bacterial inoculum is then spotted onto the surface of the agar plates. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.[6][7]
Data Presentation
Quantitative data from MIC assays should be recorded systematically. Below are template tables for presenting MIC data for this compound against a panel of bacterial strains.
Table 1: MIC of this compound Determined by Broth Microdilution
| Test Organism | Strain ID | MIC (µg/mL) | Quality Control Strain | QC MIC (µg/mL) | Acceptable QC Range (µg/mL) |
| Staphylococcus aureus | ATCC® 29213™ | S. aureus ATCC® 29213™ | [Insert CLSI range] | ||
| Streptococcus pneumoniae | ATCC® 49619™ | S. pneumoniae ATCC® 49619™ | [Insert CLSI range] | ||
| Enterococcus faecalis | ATCC® 29212™ | E. faecalis ATCC® 29212™ | [Insert CLSI range] | ||
| Haemophilus influenzae | ATCC® 49247™ | H. influenzae ATCC® 49247™ | [Insert CLSI range] | ||
| Escherichia coli | ATCC® 25922™ | E. coli ATCC® 25922™ | [Insert CLSI range] |
Table 2: MIC of this compound Determined by Agar Dilution
| Test Organism | Strain ID | MIC (µg/mL) | Quality Control Strain | QC MIC (µg/mL) | Acceptable QC Range (µg/mL) |
| Staphylococcus aureus | ATCC® 29213™ | S. aureus ATCC® 29213™ | [Insert CLSI range] | ||
| Streptococcus pneumoniae | ATCC® 49619™ | S. pneumoniae ATCC® 49619™ | [Insert CLSI range] | ||
| Enterococcus faecalis | ATCC® 29212™ | E. faecalis ATCC® 29212™ | [Insert CLSI range] | ||
| Haemophilus influenzae | ATCC® 49247™ | H. influenzae ATCC® 49247™ | [Insert CLSI range] | ||
| Escherichia coli | ATCC® 25922™ | E. coli ATCC® 25922™ | [Insert CLSI range] |
Experimental Protocols
Protocol 1: Broth Microdilution Method
This protocol is adapted from established methods for determining the MIC of antimicrobial agents.[4][12][15]
1. Materials
-
This compound
-
Appropriate solvent for this compound (e.g., DMSO, ethanol)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, use appropriate supplemented media (e.g., Haemophilus Test Medium)
-
Sterile 96-well microtiter plates
-
Bacterial strains (including quality control strains)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Multichannel pipette
2. Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the compound in a minimal amount of a suitable solvent to prepare a high-concentration stock solution (e.g., 1280 µg/mL).
-
Further dilute the stock solution in the appropriate broth medium to create a working stock solution.
3. Inoculum Preparation
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]
4. Assay Procedure
-
Dispense 50 µL of the appropriate broth into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound working stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
The final volume in each well should be 50 µL.
-
Inoculate each well (except for the sterility control) with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.
-
Include a growth control (broth and inoculum, no antibiotic) and a sterility control (broth only).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results
-
After incubation, visually inspect the microtiter plates for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[12][14]
-
The growth control should show distinct turbidity, and the sterility control should remain clear.
-
The MIC of the quality control strain should fall within the acceptable range as defined by CLSI.
Protocol 2: Agar Dilution Method
This protocol is considered a reference method for antimicrobial susceptibility testing.[6][17]
1. Materials
-
This compound
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
For fastidious organisms, use appropriate supplemented agar.
-
Sterile petri dishes
-
Bacterial strains (including quality control strains)
-
Sterile saline (0.85%) or PBS
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (e.g., Steers replicator)
2. Preparation of this compound-Containing Agar Plates
-
Prepare a series of this compound solutions in a suitable solvent at 10 times the final desired concentrations.
-
Melt the agar medium and cool it to 45-50°C.
-
Add 1 part of each this compound solution to 9 parts of molten agar to create the final concentrations. Mix thoroughly but gently to avoid bubbles.
-
Pour the agar into sterile petri dishes to a depth of 3-4 mm.
-
Allow the plates to solidify at room temperature.
-
Prepare a drug-free control plate.
3. Inoculum Preparation
-
Prepare the bacterial inoculum as described in the Broth Microdilution protocol, adjusting the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension if necessary to achieve a final inoculum of approximately 10⁴ CFU per spot.
4. Assay Procedure
-
Using an inoculum replicating device, apply a spot of each bacterial suspension to the surface of each agar plate, starting with the drug-free control plate and proceeding to the plates with increasing concentrations of this compound.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
5. Interpretation of Results
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism. A single colony or a faint haze should be disregarded.[2]
-
The growth on the drug-free control plate should be confluent.
-
The MIC of the quality control strain should be within the established limits.
Visualizations
References
- 1. This compound, A NEW NEUTRAL MACROLIDE ANTIBIOTIC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idexx.dk [idexx.dk]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Agar dilution - Wikipedia [en.wikipedia.org]
- 7. openaccesspub.org [openaccesspub.org]
- 8. goums.ac.ir [goums.ac.ir]
- 9. darvashco.com [darvashco.com]
- 10. iacld.com [iacld.com]
- 11. nih.org.pk [nih.org.pk]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. taylorfrancis.com [taylorfrancis.com]
Application Note & Protocols: Cell-Based Assays for Evaluating Aldgamycin E Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aldgamycin E is a macrolide antibiotic with potential therapeutic applications.[1][2] As with any novel compound intended for clinical use, a thorough evaluation of its cytotoxic effects is a critical step in preclinical development. This application note provides a comprehensive overview and detailed protocols for a panel of cell-based assays to quantitatively assess the cytotoxicity of this compound. The described assays measure key indicators of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis. By employing this multi-parametric approach, researchers can gain a detailed understanding of the compound's cytotoxic profile and its potential mechanism of action.
Core Assays for Cytotoxicity Profiling
A robust assessment of cytotoxicity involves evaluating different cellular parameters. We recommend a tiered approach beginning with general measures of cell viability and membrane integrity, followed by more specific assays to elucidate the mechanism of cell death.
-
MTT Assay: Measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[3][4]
-
LDH Assay: Quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity.[5][6][7]
-
Apoptosis Assays: A suite of assays to detect the characteristic biochemical and morphological changes of programmed cell death, including caspase activation and phosphatidylserine (B164497) externalization.[8][9]
Experimental Workflow
The following diagram outlines the general workflow for evaluating the cytotoxicity of this compound.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Data Presentation: Summary of Quantitative Data
The following table provides a template for summarizing the quantitative data obtained from the cytotoxicity assays. This structured format allows for easy comparison of the different endpoints.
| Assay | Endpoint | This compound Concentration (µM) | Result (Mean ± SD) |
| MTT | % Cell Viability | 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 | ||
| 10 | 72.1 ± 6.1 | ||
| 50 | 48.9 ± 3.9 | ||
| 100 | 25.4 ± 3.1 | ||
| LDH | % Cytotoxicity | 0 (Vehicle Control) | 5.1 ± 1.2 |
| 1 | 8.2 ± 1.5 | ||
| 10 | 25.7 ± 3.4 | ||
| 50 | 53.8 ± 4.5 | ||
| 100 | 78.9 ± 5.6 | ||
| Caspase-3/7 | Fold Increase in Activity | 0 (Vehicle Control) | 1.0 ± 0.1 |
| 1 | 1.2 ± 0.2 | ||
| 10 | 2.5 ± 0.4 | ||
| 50 | 4.8 ± 0.6 | ||
| 100 | 6.2 ± 0.8 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is based on the principle that metabolically active cells convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.[3] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][10]
-
After the incubation, add 100 µL of solubilization solution to each well.[10]
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[10]
LDH Assay for Cytotoxicity
This assay quantifies the amount of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes.[6][7][11]
Materials:
-
Cells and culture reagents as in the MTT assay
-
This compound
-
LDH cytotoxicity detection kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
Prepare control wells for:
-
No-cell control: Medium only.
-
Vehicle control: Cells treated with vehicle.
-
Maximum LDH release control: Cells treated with the lysis buffer provided in the kit.
-
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Add 50 µL of the stop solution provided in the kit to each well.[12]
-
Measure the absorbance at 490 nm using a microplate reader.[5][12]
Caspase-3/7 Activity Assay for Apoptosis
This fluorometric assay detects the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[13][14]
Materials:
-
Cells and culture reagents
-
This compound
-
Caspase-3/7 activity assay kit (commercially available)
-
White-walled 96-well plates
-
Fluorometric microplate reader
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol (steps 1-4).
-
After treatment, equilibrate the plate to room temperature.
-
Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the caspase-3/7 reagent to each well.
-
Mix gently by orbital shaking for 1 minute.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.[13]
-
Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 440 nm.[13]
Potential Signaling Pathways Involved in this compound Cytotoxicity
While the precise mechanism of this compound-induced cytotoxicity is yet to be fully elucidated, several signaling pathways are commonly implicated in drug-induced cell death. Further investigation into these pathways could provide valuable mechanistic insights.
Intrinsic Apoptosis Pathway
Many cytotoxic compounds induce apoptosis through the intrinsic or mitochondrial pathway. This involves the activation of BH3-only proteins, which leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Caption: The intrinsic apoptosis pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a crucial regulator of cell proliferation and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: A potential inhibitory effect of this compound on the MAPK/ERK pathway.
Conclusion
The protocols and framework presented in this application note provide a robust starting point for the comprehensive evaluation of this compound cytotoxicity. By utilizing a combination of assays that probe different aspects of cell health, researchers can obtain reliable and detailed data to inform the preclinical development of this compound. The findings from these studies will be crucial for establishing a therapeutic window and understanding the potential toxicological profile of this compound.
References
- 1. This compound, A NEW NEUTRAL MACROLIDE ANTIBIOTIC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C37H58O15 | CID 102425548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. 凋亡分析检测 [sigmaaldrich.com]
- 9. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 12. cellbiologics.com [cellbiologics.com]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. media.cellsignal.com [media.cellsignal.com]
Application Note and Protocol: Developing Analytical Standards for Aldgamycin E Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldgamycin E is a macrolide antibiotic with the molecular formula C37H58O15 and a molecular weight of 742.86 g/mol [1][2]. Macrolides are a class of antibiotics of significant interest in pharmaceutical research and development due to their antibacterial properties[3]. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a detailed protocol for the quantification of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique for macrolide analysis[4][5].
Principle
The method described herein is based on the principle of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The sample is first subjected to a preparation step, typically solid-phase extraction (SPE), to isolate this compound from the matrix. The extracted sample is then injected into a high-performance liquid chromatography (HPLC) system, where this compound is separated from other components on a C18 reversed-phase column. The eluent from the HPLC is introduced into a mass spectrometer, where this compound is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification, providing high selectivity and sensitivity[6]. Quantification is achieved by comparing the response of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18)
-
Nitrogen evaporator
-
Volumetric flasks, pipettes, and autosampler vials
-
This compound reference standard (purity >95%)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Biological matrix (e.g., plasma, tissue homogenate)
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol in a volumetric flask.
-
Working Stock Solution (100 µg/mL): Dilute 100 µL of the primary stock solution to 1.0 mL with methanol.
-
Calibration Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by serial dilution of the working stock solution with a mixture of water and methanol (1:1, v/v) to achieve the desired concentrations.
Sample Preparation (Solid-Phase Extraction)
-
Pre-treatment: To 500 µL of the biological sample (e.g., plasma), add an internal standard (a structurally similar macrolide not present in the sample) and vortex.
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Analysis
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 90% B in 5 min, hold for 2 min, return to 10% B in 0.1 min, and equilibrate for 3 min. |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ for this compound (m/z 743.4) - To be confirmed experimentally |
| Product Ion (Q3) | To be determined through infusion and fragmentation studies |
| Collision Energy | To be optimized for maximum signal intensity |
| Ion Source Temp. | 500 °C |
| IonSpray Voltage | 5500 V |
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C37H58O15 | [1] |
| Molecular Weight | 742.86 g/mol | [2] |
| CAS Number | 11011-06-6 | [2] |
Quantitative Data Summary
| Sample ID | Matrix | This compound Concentration (ng/mL) | % Recovery | RSD (%) |
| Cal 1 | N/A | 0.1 | N/A | N/A |
| Cal 2 | N/A | 0.5 | N/A | N/A |
| Cal 3 | N/A | 1 | N/A | N/A |
| Cal 4 | N/A | 5 | N/A | N/A |
| Cal 5 | N/A | 10 | N/A | N/A |
| Cal 6 | N/A | 50 | N/A | N/A |
| Cal 7 | N/A | 100 | N/A | N/A |
| QC Low | Plasma | Result | Result | Result |
| QC Mid | Plasma | Result | Result | Result |
| QC High | Plasma | Result | Result | Result |
| Sample 1 | Plasma | Result | N/A | Result |
| Sample 2 | Plasma | Result | N/A | Result |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Principle of LC-MS/MS for this compound analysis.
References
- 1. This compound | C37H58O15 | CID 102425548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Aldgamycin I, an antibacterial 16-membered macrolide from the abandoned mine bacterium, Streptomyces sp. KMA-001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of five macrolide antibiotic residues in honey by LC-ESI-MS and LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Aldgamycin E: Unraveling a Decades-Old Antibiotic's Potential in Modern Antimicrobial Research
Introduction
Aldgamycin E is a macrolide antibiotic that was first isolated in the 1960s.[1] As a member of the macrolide class, it is presumed to act by inhibiting bacterial protein synthesis.[1] Despite its early discovery, detailed research into its specific antimicrobial applications, mechanism of action, and potential therapeutic uses has remained remarkably limited in publicly available scientific literature. This document aims to provide a comprehensive overview of the current, albeit sparse, knowledge of this compound and to propose standardized protocols for its future investigation in antimicrobial research, based on established methodologies for macrolide antibiotics.
I. Current State of Knowledge
This compound is classified as a neutral macrolide antibiotic.[1] The initial discovery identified its potential as an anti-bacterial and anti-tubercular agent.[1] However, a thorough review of scientific databases reveals a significant gap in research following its initial characterization. There is a notable absence of published data regarding its antimicrobial spectrum, including specific Minimum Inhibitory Concentration (MIC) values against a broad range of bacterial pathogens. Furthermore, detailed studies on its precise mechanism of action, potential for synergistic activity with other antimicrobials, and resistance mechanisms have not been documented.
II. Proposed Experimental Protocols for Future Research
Given the lack of specific data for this compound, the following protocols are based on established methods for characterizing novel antimicrobial agents, particularly those belonging to the macrolide class. These protocols are intended to serve as a foundational framework for researchers aiming to investigate the antimicrobial properties of this compound.
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. This is a critical first step in assessing the antimicrobial activity of a compound.
Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium overnight on an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar).
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Table 1: Hypothetical MIC Data for this compound (µg/mL)
| Bacterial Strain | This compound (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Data to be determined |
| Streptococcus pneumoniae ATCC 49619 | Data to be determined |
| Escherichia coli ATCC 25922 | Data to be determined |
| Pseudomonas aeruginosa ATCC 27853 | Data to be determined |
| Mycobacterium tuberculosis H37Rv | Data to be determined |
B. Investigation of the Mechanism of Action: Protein Synthesis Inhibition
As a macrolide, this compound is expected to inhibit bacterial protein synthesis. An in vitro transcription/translation assay can be used to confirm this.
Protocol: Cell-Free Protein Synthesis Assay
-
Assay Setup:
-
Utilize a commercial E. coli S30 extract system for in vitro transcription/translation.
-
The reaction mixture should contain the S30 extract, amino acids, an energy source, and a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).
-
-
Addition of this compound:
-
Add varying concentrations of this compound to the reaction mixtures.
-
Include a positive control (no inhibitor) and a negative control (a known protein synthesis inhibitor like chloramphenicol (B1208) or erythromycin).
-
-
Incubation and Detection:
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Measure the activity of the reporter protein (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase).
-
-
Data Analysis:
-
A dose-dependent decrease in the reporter protein activity in the presence of this compound would indicate inhibition of protein synthesis. Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of protein synthesis).
-
Table 2: Hypothetical IC₅₀ Data for this compound
| Assay | This compound (µM) |
| E. coli Cell-Free Protein Synthesis | Data to be determined |
III. Visualizing Experimental Workflows and Potential Pathways
To guide future research, the following diagrams illustrate the proposed experimental workflow and the generally accepted mechanism of action for macrolide antibiotics.
IV. Conclusion and Future Directions
This compound represents a largely unexplored macrolide antibiotic with potential for rediscovery and development. The lack of contemporary research presents a significant opportunity for the scientific community. The protocols outlined above provide a roadmap for a systematic evaluation of its antimicrobial properties. Future research should focus on:
-
Comprehensive MIC testing against a diverse panel of clinically relevant Gram-positive, Gram-negative, and atypical bacteria.
-
In-depth mechanistic studies to confirm its target and mode of action within the bacterial ribosome.
-
Evaluation of its activity against drug-resistant strains , including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).
-
Assessment of its potential for combination therapy with other classes of antibiotics to identify synergistic interactions.
-
Investigation of its safety and toxicity profiles in preclinical models.
By undertaking these studies, the research community can finally elucidate the true potential of this compound and determine if this forgotten antibiotic holds promise for addressing the growing challenge of antimicrobial resistance.
References
Troubleshooting & Optimization
Improving the efficiency of Aldgamycin E downstream processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Aldgamycin E downstream processing. The information provided is based on established principles for the purification of macrolide antibiotics and should serve as a starting point for the development of a robust and efficient process for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, presented in a question-and-answer format.
Question 1: Low Yield of this compound After Initial Extraction from Fermentation Broth
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Cell Lysis (if this compound is intracellular) | Optimize cell disruption method (e.g., high-pressure homogenization, ultrasonication, or enzymatic lysis). Ensure complete cell breakage by microscopic examination. |
| Inefficient Solvent Extraction | Screen different water-immiscible organic solvents (e.g., ethyl acetate (B1210297), butyl acetate, chloroform) for optimal this compound partitioning. Adjust the pH of the fermentation broth to ensure this compound is in its neutral, more soluble form. Perform multiple extractions with smaller solvent volumes for higher efficiency. |
| Degradation of this compound | Maintain low temperatures (4-8°C) throughout the extraction process. Analyze for potential degradation products using HPLC or LC-MS. Adjust pH to a neutral range if this compound is found to be unstable at acidic or basic conditions. |
| Emulsion Formation | Centrifuge the broth-solvent mixture at a higher speed or for a longer duration. Consider adding a demulsifying agent. |
Question 2: Poor Resolution and Peak Tailing During Chromatographic Purification (HPLC/Flash Chromatography)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Stationary Phase | For neutral macrolides like this compound, a C18 reversed-phase column is a common choice. If co-eluting impurities are an issue, consider other stationary phases like phenyl-hexyl or cyano columns. |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol) and its ratio with the aqueous phase. The addition of a small percentage of a third solvent, like isopropanol, can sometimes improve peak shape. |
| Incorrect pH of the Mobile Phase | Although this compound is a neutral macrolide, slight pH adjustments of the aqueous component of the mobile phase can influence the retention and peak shape of ionizable impurities. Buffer the aqueous phase in a pH range of 6.0-8.0. |
| Column Overload | Reduce the sample concentration or the injection volume. Use a larger column for preparative scale purification. |
| Secondary Interactions with Silica (B1680970) | For normal-phase chromatography, the addition of a small amount of a polar modifier like triethylamine (B128534) to the mobile phase can reduce peak tailing caused by interactions with silanol (B1196071) groups. |
Question 3: Presence of Impurities in the Final this compound Product
Possible Causes and Solutions:
| Cause | Recommended Action |
| Co-elution with Structurally Similar Compounds | Employ orthogonal chromatographic techniques. For example, follow a reversed-phase separation with a normal-phase or ion-exchange step if applicable to the impurities. High-performance counter-current chromatography (HPCCC) can also be an effective purification technique. |
| Degradation During Processing | Minimize exposure to harsh pH conditions, high temperatures, and light. Use antioxidants if oxidative degradation is suspected. Analyze for degradation products at each step to identify the critical point of degradation. |
| Leaching from Equipment | Ensure all equipment is made of inert materials. Thoroughly clean and rinse all equipment between batches. |
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound to consider during downstream processing?
A1: this compound is a neutral macrolide antibiotic with a molecular weight of 742.86 g/mol [1]. Like many macrolides, it is expected to have limited water solubility and be more soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol (B129727), acetonitrile, ethyl acetate, and chloroform[2][3]. Its large and complex structure suggests that it may be susceptible to degradation under strong acidic or basic conditions and at elevated temperatures[4][5][6].
Q2: What is a recommended starting point for a purification protocol for this compound?
A2: A general workflow for the purification of a neutral macrolide like this compound from a fermentation broth would be:
-
Harvest: Separate the biomass from the fermentation broth by centrifugation or microfiltration.
-
Extraction: Extract the clarified broth with a suitable organic solvent such as ethyl acetate or butyl acetate. If the product is intracellular, the biomass would be extracted instead.
-
Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.
-
Initial Cleanup: The crude extract can be subjected to solid-phase extraction (SPE) using a C18 or similar sorbent to remove highly polar and nonpolar impurities.
-
Chromatography: Further purification can be achieved by flash chromatography on silica gel or, for higher purity, by preparative high-performance liquid chromatography (HPLC) on a C18 column.
-
Crystallization/Precipitation: The purified this compound can be obtained as a solid by crystallization or precipitation from an appropriate solvent system.
Q3: Which analytical techniques are suitable for monitoring the purification of this compound?
A3: High-performance liquid chromatography (HPLC) with UV detection is a standard method for monitoring the purity of macrolides during downstream processing[7][8]. For more detailed analysis, including impurity profiling and confirmation of identity, liquid chromatography-mass spectrometry (LC-MS) is highly recommended due to its high sensitivity and selectivity[9][10][11][12][13][14].
Q4: How should I store this compound, both in solution and as a solid?
A4: As a solid, this compound should be stored in a dry, dark place at low temperatures, such as -20°C for long-term storage or 0-4°C for short-term storage[2]. Solutions in organic solvents like DMSO should also be stored at low temperatures (-20°C) to minimize degradation[2]. The stability in various buffers and at different pH values should be experimentally determined.
Experimental Protocols
Disclaimer: The following protocols are generalized based on methods used for other 16-membered macrolide antibiotics and may require optimization for this compound.
Protocol 1: Analytical HPLC Method for this compound Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable percentage of B, ramp up to a high percentage of B over 20-30 minutes to elute this compound and other hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a compatible solvent.
Protocol 2: Solid-Phase Extraction (SPE) for Crude Extract Cleanup
-
SPE Cartridge: C18, 500 mg
-
Conditioning: Wash the cartridge with 5 mL of methanol, followed by 5 mL of water.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a solvent compatible with the aqueous phase and dilute with water. Load the sample onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20) to remove polar impurities.
-
Elution: Elute this compound with 5 mL of methanol or acetonitrile.
-
Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen.
Quantitative Data Summary
The following table summarizes typical recovery and purity data for different stages of macrolide antibiotic purification, which can be used as a benchmark for optimizing this compound downstream processing.
| Purification Step | Typical Recovery (%) | Typical Purity (%) |
| Solvent Extraction | 85 - 95 | 10 - 30 |
| Solid-Phase Extraction | 70 - 90 | 40 - 60 |
| Flash Chromatography | 60 - 80 | 70 - 90 |
| Preparative HPLC | 50 - 70 | > 95 |
| Crystallization | 80 - 95 | > 99 |
Visualizations
Caption: General workflow for this compound downstream processing.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. This compound | C37H58O15 | CID 102425548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Vitamin E | C29H50O2 | CID 14985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of actinomycins by high performance liquid chromatography and fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Optimized LC-MS/MS Method for the Detection of ppCCK(21–44): A Surrogate to Monitor Human Cholecystokinin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Aldgamycin E stability testing under different pH and temperature conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of Aldgamycin E under different pH and temperature conditions. The information presented here is based on general principles of antibiotic stability testing and forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to test the stability of this compound at different pH and temperature conditions?
A1: The stability of a drug substance like this compound is a critical quality attribute that can be influenced by environmental factors such as pH and temperature.[1] Stability testing provides evidence on how the quality of an active substance varies over time under the influence of these factors.[2] This information is essential for establishing a re-test period, recommended storage conditions, and shelf life for the final product.[2][3] For instance, hydrolysis rates for some antibiotics have been shown to increase with both increasing pH and temperature.[4]
Q2: What are the typical pH ranges and temperatures used in forced degradation studies for antibiotics?
A2: Forced degradation studies intentionally stress the molecule to accelerate chemical and physical degradation.[5] A wide range of pH values should be evaluated.[6] Typical studies involve subjecting the drug substance solution to various pH levels, for example, pH 2, 7, and 10-12, at room temperature for a set period or until a certain percentage of degradation is achieved.[6] For temperature, studies are often conducted in 10°C increments above the accelerated testing conditions (e.g., 50°C, 60°C).[2][6]
Q3: What analytical methods are suitable for quantifying this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) is a common and practical tool for the analysis of antibiotics and their degradation products.[7][8] Reversed-phase HPLC with a C8 or C18 column is often used for the analysis of macrolide antibiotics.[9][10] Detection can be performed using a UV detector or a mass spectrometer (LC-MS) for higher sensitivity and specificity.[7][8]
Q4: How can I interpret the data from my this compound stability studies?
A4: The data from stability studies are used to determine the degradation kinetics of this compound under different conditions. By plotting the concentration of this compound against time, you can determine the rate of degradation. This information helps in identifying the optimal storage conditions to ensure the product's efficacy and safety throughout its shelf life. The goal is to establish a stability-indicating profile that provides assurance that changes in the identity, purity, and potency of the product can be detected.[5]
Q5: What are some common challenges in antibiotic stability testing?
A5: Common challenges include the poor solubility of the drug substance in certain pH buffers, the co-elution of degradation products with the parent drug in HPLC analysis, and the lack of reference standards for degradation products. It is important to develop and validate a stability-indicating analytical method to ensure that the quantitative analysis of the active substance is not interfered with by any degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor solubility of this compound in test buffer. | The inherent properties of this compound may lead to low solubility in aqueous solutions at certain pH values. | Use a co-solvent that is compatible with your analytical method. Ensure the co-solvent does not interfere with the analysis or promote degradation. |
| No significant degradation observed under stressed conditions. | The stress conditions (pH, temperature) may not be harsh enough, or the duration of the study may be too short. This compound might be intrinsically stable under the tested conditions. | Increase the temperature in 10°C increments or prolong the study duration.[2][6] Consider using more extreme pH values. However, stress testing should not exceed more than 7 days in some recommendations.[11] |
| Multiple, overlapping peaks in the HPLC chromatogram. | The analytical method may not be adequately resolving this compound from its degradation products. | Optimize the HPLC method by changing the mobile phase composition, gradient, flow rate, or column type.[9] Method validation is crucial to ensure specificity. |
| Inconsistent results between replicate experiments. | This could be due to variability in sample preparation, instrument instability, or uncontrolled experimental conditions (e.g., temperature fluctuations). | Ensure precise and consistent sample preparation. Verify instrument performance and calibration. Use a calibrated and temperature-controlled incubator or water bath. |
Data Presentation
The following tables provide a template for summarizing the quantitative data from your this compound stability studies.
Table 1: Effect of pH on the Stability of this compound at a Constant Temperature
| pH | Initial Concentration (µg/mL) | Concentration at Time T1 (µg/mL) | Concentration at Time T2 (µg/mL) | Concentration at Time T3 (µg/mL) | % Degradation at T3 |
| 2.0 | |||||
| 4.0 | |||||
| 7.0 | |||||
| 9.0 | |||||
| 11.0 |
Table 2: Effect of Temperature on the Stability of this compound at a Constant pH
| Temperature (°C) | Initial Concentration (µg/mL) | Concentration at Time T1 (µg/mL) | Concentration at Time T2 (µg/mL) | Concentration at Time T3 (µg/mL) | % Degradation at T3 |
| 25 | |||||
| 40 | |||||
| 50 | |||||
| 60 |
Experimental Protocols
Protocol for Evaluating the Stability of this compound under Different pH and Temperature Conditions
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
1. Materials and Reagents:
-
This compound reference standard
-
High-purity water (Milli-Q or equivalent)
-
Buffers of various pH (e.g., pH 2, 4, 7, 9, 11)
-
Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) for pH adjustment
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Calibrated pH meter
-
Temperature-controlled incubator or water bath
-
Validated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and organic solvent) to prepare a stock solution of known concentration.
-
Working Solutions: Dilute the stock solution with the respective pH buffers to obtain working solutions of this compound at the desired starting concentration.
3. Experimental Setup:
-
For each pH and temperature condition, prepare a set of vials containing the working solution.
-
Include a control sample for each condition stored at a reference temperature (e.g., 4°C) where degradation is expected to be minimal.
-
Place the vials in the temperature-controlled incubator or water bath set to the desired temperatures.
4. Sampling and Analysis:
-
Withdraw aliquots from each vial at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours, and then daily or weekly as needed).
-
Immediately analyze the samples using the validated HPLC method to determine the concentration of this compound. If immediate analysis is not possible, quench the degradation reaction by cooling the sample to a low temperature (e.g., -20°C).
-
Monitor for the appearance of new peaks in the chromatogram, which may indicate the formation of degradation products.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining this compound against time for each condition.
-
Determine the degradation rate constant and half-life (t½) for this compound under each set of conditions.
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Factors influencing this compound stability and application of results.
References
- 1. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. www3.paho.org [www3.paho.org]
- 4. Effects of ionic strength, temperature, and pH on degradation of selected antibiotics [pubs.usgs.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Determination of Kanamycin by High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. KR20070094050A - Gas Gamycin Analysis Using High Performance Liquid Chromatography - Google Patents [patents.google.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aldgamycin E Degradation Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the degradation pathways of Aldgamycin E in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in solution?
A1: While specific degradation pathways for this compound have not been extensively published, based on the known degradation of other 16-membered macrolide antibiotics like tylosin, the following pathways are plausible under forced degradation conditions:
-
Hydrolytic Degradation (Acidic and Basic Conditions): The large lactone ring of macrolides is susceptible to hydrolysis, which would lead to an inactive, ring-opened product. Additionally, the glycosidic bonds linking the sugar moieties to the macrolactone core can be cleaved under acidic conditions.
-
Oxidative Degradation: Functional groups on the this compound molecule may be susceptible to oxidation, leading to the formation of various degradation products.
-
Photolytic Degradation: Exposure to UV or visible light can induce degradation, potentially through radical-mediated pathways, leading to a variety of breakdown products.
Q2: Which analytical technique is most suitable for studying this compound degradation?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique. This method should be capable of separating the intact this compound from all its potential degradation products, ensuring that the decrease in the parent drug concentration and the formation of degradation products can be accurately quantified. A photodiode array (PDA) detector is often used to check for peak purity.
Q3: How can I identify the degradation products of this compound?
A3: The identification of degradation products typically requires a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for obtaining the molecular weights of the degradation products. For unambiguous structure elucidation, preparative HPLC can be used to isolate the individual degradation products, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation of this compound is observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress testing. |
| This compound is highly stable under the tested conditions. | This is a valid result. Report the stability of the compound under the specific conditions. Consider applying more aggressive stress conditions if necessary to probe its ultimate stability limits. | |
| Poor separation of this compound and its degradation products in HPLC. | The mobile phase composition is not optimal. | Optimize the mobile phase by varying the organic solvent (e.g., acetonitrile, methanol), the buffer pH, and the gradient profile. |
| The column is not suitable. | Try a different column with a different stationary phase (e.g., C8, phenyl-hexyl) or a different particle size. | |
| Unexpected peaks appear in the chromatogram of the control sample (unstressed). | The sample is contaminated. | Ensure proper handling and storage of the this compound stock solution to prevent contamination. |
| The diluent or mobile phase is contaminated. | Prepare fresh diluent and mobile phase using high-purity solvents and reagents. | |
| The mass balance of the degradation study is not within the acceptable range (e.g., 95-105%). | Some degradation products are not being detected. | Check if the degradation products are UV-active at the chosen wavelength. Use a PDA detector to analyze the entire UV spectrum. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer. |
| Degradation products are co-eluting with the parent peak or other degradants. | Re-optimize the HPLC method to achieve better separation. | |
| The response factors of the degradation products are different from this compound. | If possible, isolate the major degradation products and determine their individual response factors for more accurate quantification. |
Quantitative Data Summary
The following table provides a hypothetical summary of this compound degradation under various forced degradation conditions. This data is illustrative and should be confirmed by experimental studies.
| Stress Condition | Duration | Temperature | % Degradation of this compound (Hypothetical) | Major Degradation Products Observed (Hypothetical) |
| 0.1 M HCl (Acid Hydrolysis) | 24 hours | 60°C | 15% | Cleavage of sugar moieties, lactone ring opening |
| 0.1 M NaOH (Base Hydrolysis) | 24 hours | 60°C | 25% | Lactone ring opening |
| 6% H₂O₂ (Oxidation) | 24 hours | Room Temp | 10% | Oxidized derivatives |
| UV Light (Photolysis) | 24 hours | Room Temp | 5% | Various photoproducts |
| Thermal | 48 hours | 80°C | < 5% | Minimal degradation |
Experimental Protocols
Protocol for Forced Degradation Study of this compound in Solution
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid. Keep the solution at 60°C for a specified time (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide. Keep the solution at 60°C for a specified time (e.g., 24 hours).
-
Oxidative Degradation: Mix an aliquot of the stock solution with 6% hydrogen peroxide. Keep the solution at room temperature for a specified time (e.g., 24 hours).
-
Photolytic Degradation: Expose an aliquot of the stock solution in a photostability chamber to UV light for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Keep an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C) for a specified time.
3. Sample Analysis:
-
At predetermined time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Evaluation:
-
Calculate the percentage of this compound remaining and the percentage of each degradation product formed.
-
Determine the mass balance for each stress condition.
-
Characterize the major degradation products using LC-MS and/or NMR.
Visualizations
Caption: Proposed Degradation Pathways of this compound.
Caption: Experimental Workflow for this compound Degradation Studies.
Troubleshooting low yield in Aldgamycin E purification
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during the purification of Aldgamycin E, a 16-membered macrolide antibiotic. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues that may arise during the this compound purification workflow.
Question 1: Why is the overall yield of this compound from my Streptomyces culture significantly lower than expected?
Answer: Low yields of this compound can stem from several factors, broadly categorized into suboptimal fermentation conditions and inefficient extraction procedures.
-
Fermentation Issues: The production of secondary metabolites like this compound by Streptomyces is highly sensitive to cultivation conditions. Factors such as media composition (carbon and nitrogen sources), pH, aeration, and incubation time can dramatically impact yield. It's crucial to ensure that the culture conditions are optimized for this compound production.
-
Inefficient Extraction: The initial extraction from the fermentation broth is a critical step. If the chosen solvent is not optimal for this compound, or if the extraction is incomplete, a significant portion of the product can be lost. This compound is a large, relatively nonpolar molecule, and an appropriate organic solvent is necessary for efficient extraction.
Question 2: I am observing a low concentration of this compound in my crude extract after solvent extraction. What could be the cause?
Answer: A low concentration in the crude extract typically points to issues with the extraction process itself or potential degradation of the target compound.
-
Inappropriate Solvent Choice: The polarity of the extraction solvent is critical. For macrolides like this compound, solvents such as ethyl acetate, chloroform, or butanol are commonly used. If a solvent with incorrect polarity is used, the extraction efficiency will be poor.
-
Insufficient Extraction Volume or Time: The volume of the extraction solvent and the duration of the extraction process must be sufficient to ensure complete transfer of this compound from the aqueous fermentation broth to the organic phase. Multiple extractions are often necessary.
-
Emulsion Formation: During liquid-liquid extraction, the formation of a stable emulsion between the aqueous and organic layers can trap the product, leading to significant losses.
-
pH of the Fermentation Broth: The pH of the fermentation broth can influence the charge state of this compound and its solubility in the extraction solvent. Adjusting the pH prior to extraction may be necessary to optimize recovery.
Question 3: My this compound yield is significantly reduced after chromatography. What are the likely reasons?
Answer: Loss of product during chromatographic purification is a common issue. The problem often lies in the choice of stationary and mobile phases, as well as the loading and elution conditions.
-
Irreversible Adsorption to the Column: this compound may bind too strongly to the stationary phase if the adsorbent is not well-chosen. For macrolides, silica (B1680970) gel is a common choice, but its activity can lead to irreversible adsorption. Using a less active, or deactivated, silica gel may be beneficial.
-
Suboptimal Mobile Phase: The polarity of the mobile phase is crucial for effective separation and elution. If the mobile phase is too polar, this compound may not elute from the column. Conversely, if it is too nonpolar, co-elution with impurities can occur, complicating further purification and reducing the yield of pure product. A gradient elution, starting with a nonpolar solvent and gradually increasing the polarity, is often effective.
-
Compound Degradation on the Column: Some macrolides can be sensitive to the acidic nature of silica gel. This can lead to degradation of the product during purification. Neutralizing the silica gel or using an alternative stationary phase like alumina (B75360) could mitigate this issue.
-
Improper Column Packing: A poorly packed column will have inefficient separation, leading to broad peaks and poor resolution. This can result in the collection of mixed fractions and a lower yield of the pure compound.
Question 4: How can I improve the purity of my final this compound product?
Answer: Achieving high purity often requires multiple chromatographic steps.
-
Orthogonal Separation Techniques: Employing different chromatography techniques that separate based on different principles can significantly improve purity. For instance, after an initial purification on silica gel (normal-phase chromatography), a subsequent step using reversed-phase chromatography (e.g., with a C18 column) can remove impurities that have similar polarity to this compound.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for final purification. It offers high resolution and can separate this compound from closely related impurities.
-
Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective final purification step, often yielding a product of very high purity.
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes at different stages of this compound purification. These values are illustrative and may vary depending on the specific experimental conditions.
| Parameter | Fermentation Broth | Crude Extract | After Silica Gel Chromatography | After Preparative HPLC |
| Volume | 10 L | 500 mL | 50 mL | 5 mL |
| This compound Titer/Concentration | ~10-50 mg/L | ~0.2-1.0 mg/mL | ~2-10 mg/mL | >95% Pure |
| Typical Yield Loss | N/A | 10-30% | 20-50% | 5-15% |
| Purity | <1% | 1-5% | 40-70% | >95% |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces for this compound Production
-
Prepare a seed culture by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with a spore suspension of the Streptomyces strain.
-
Incubate the seed culture at 28-30°C for 48-72 hours with shaking (200-250 rpm).
-
Inoculate the production medium with the seed culture (typically 5-10% v/v). The production medium should be optimized for macrolide production, often containing complex carbon and nitrogen sources.
-
Incubate the production culture at 28-30°C for 5-7 days with vigorous shaking.
-
Monitor the production of this compound by taking periodic samples and analyzing them by HPLC or bioassay.
Protocol 2: Extraction and Purification of this compound
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Dissolve the crude extract in a minimal amount of a nonpolar solvent (e.g., dichloromethane (B109758) or chloroform).
-
Apply the dissolved extract to a silica gel column pre-equilibrated with the same nonpolar solvent.
-
Elute the column with a stepwise or linear gradient of increasing polarity, for example, a mixture of dichloromethane and methanol, or hexane (B92381) and ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Pool the fractions containing this compound and evaporate the solvent.
-
For final purification, dissolve the semi-pure product in a suitable solvent and purify using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).
Visualizations
Technical Support Center: Enhancing Aldgamycin E Solubility for In Vitro Assays
Welcome to the technical support center for Aldgamycin E. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a neutral 16-membered macrolide antibiotic.[1][2][3] Like many macrolides, it is a large, hydrophobic molecule with poor aqueous solubility. This low solubility can lead to challenges in preparing stock solutions and can cause the compound to precipitate in aqueous-based cell culture media, leading to inaccurate and unreliable results in in vitro assays.[4][5]
Q2: What are the primary methods to enhance the solubility of this compound?
Several methods can be employed to improve the solubility of hydrophobic compounds like this compound for experimental use. The most common approaches include:
-
Use of Organic Co-solvents: Dissolving this compound in a small amount of a water-miscible organic solvent before diluting it in aqueous media.[5]
-
pH Adjustment: Modifying the pH of the solution to ionize the compound, which can increase its solubility.[6][7]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the hydrophobic core of a cyclodextrin (B1172386) molecule to form a more water-soluble inclusion complex.[4]
Q3: Which organic solvents are recommended for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for dissolving this compound and other hydrophobic compounds for in vitro studies.[3][5] Ethanol (B145695) and methanol (B129727) can also be used. It is crucial to prepare a high-concentration stock solution in the organic solvent and then dilute it to the final working concentration in the aqueous assay medium.[5] This minimizes the final concentration of the organic solvent, which can be toxic to cells at higher levels.[8] Generally, the final DMSO concentration in cell culture should be kept below 0.5%, and ideally at or below 0.1%.[8][9]
Q4: How can I prevent my this compound solution from precipitating when added to cell culture media?
Precipitation, or "crashing out," is a common issue when adding a concentrated organic stock solution of a hydrophobic compound to an aqueous medium.[4][10] To prevent this, consider the following troubleshooting steps:
-
Pre-warm the media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.[9][10]
-
Slow, dropwise addition with mixing: Add the stock solution slowly and dropwise to the media while gently vortexing or swirling to ensure rapid and uniform dispersion.[10]
-
Stepwise dilution: First, create an intermediate dilution of the stock solution in the pre-warmed media, and then perform the final dilution.[9]
-
Reduce the final concentration: If precipitation persists, the final concentration of this compound may be exceeding its aqueous solubility limit. Consider reducing the final working concentration.[4]
Q5: Can pH adjustment improve the solubility of this compound?
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder
Symptoms: The this compound powder does not fully dissolve in the chosen solvent, or a precipitate forms in the stock solution.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | While this compound is reported to be soluble in DMSO, the specific batch or purity may affect its solubility.[3] Try dissolving a small test amount in ethanol or methanol. |
| Insufficient Solvent Volume | The concentration of the stock solution may be too high for the chosen solvent. Try increasing the volume of the solvent to create a more dilute stock solution. |
| Low Temperature | Solubility can be temperature-dependent. Gentle warming of the solution (e.g., in a 37°C water bath) may aid in dissolution. However, be cautious of potential degradation at higher temperatures. |
Issue 2: Precipitation of this compound in Cell Culture Media
Symptoms: A visible precipitate or cloudiness appears in the cell culture media immediately or over time after the addition of the this compound stock solution.
| Potential Cause | Recommended Solution |
| Exceeding Aqueous Solubility | The final concentration of this compound is too high for the aqueous media. Determine the maximum soluble concentration by performing a serial dilution and observing for precipitation.[9] |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of media can cause the compound to "crash out."[10] Perform a stepwise dilution as described in the FAQs.[9] |
| Media Temperature | Adding the compound to cold media can decrease its solubility.[10] Always use pre-warmed (37°C) media.[9] |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media, leading to precipitation over time. If this is suspected, consider using a simpler, serum-free media for initial solubility tests. |
| pH Shift in Incubator | The CO2 environment in an incubator can alter the pH of the media, potentially affecting the solubility of pH-sensitive compounds.[9] Ensure the media is properly buffered for the incubator's CO2 concentration. |
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited, the following table provides general solubility information for macrolide antibiotics in common solvents to serve as a starting point for your experiments.
| Solvent | General Macrolide Solubility | Notes |
| DMSO | Generally soluble | A good initial solvent for creating high-concentration stock solutions.[3] |
| Ethanol | Often soluble | Can be used as an alternative to DMSO. |
| Methanol | Often soluble | Another alternative to DMSO. |
| Water | Poorly soluble | Macrolides are characteristically hydrophobic. |
| Aqueous Buffers | Solubility is pH-dependent | For ionizable macrolides, solubility can be significantly altered by pH.[6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using an Organic Co-solvent
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 742.86 g/mol )[13]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh out 7.43 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing this compound Solubility using Cyclodextrin Complexation
This protocol provides a general method for preparing an this compound-cyclodextrin inclusion complex to improve its aqueous solubility. Beta-cyclodextrin (β-CD) is commonly used for this purpose.[14]
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a saturated solution of β-CD in deionized water by adding an excess of β-CD to the water and stirring for 24 hours at room temperature.
-
Filter the saturated β-CD solution through a 0.22 µm syringe filter to remove the undissolved solid.
-
Add an excess amount of this compound powder to the filtered β-CD solution.
-
Stir the mixture for 48-72 hours at room temperature, protected from light.
-
After the equilibration period, filter the solution again through a 0.22 µm syringe filter to remove the undissolved this compound.
-
The resulting clear solution contains the water-soluble this compound-β-CD inclusion complex. The concentration of this compound in this solution can be determined using a suitable analytical method such as HPLC.
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro assays.
Caption: Troubleshooting logic for this compound precipitation in media.
References
- 1. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C37H58O15 | CID 102425548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. oatext.com [oatext.com]
Resolving peak tailing in HPLC analysis of Aldgamycin E
Technical Support Center: Aldgamycin E HPLC Analysis
Welcome to the technical support center for the HPLC analysis of this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve common issues, particularly peak tailing, that you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing this compound?
Peak tailing in the HPLC analysis of this compound, a macrolide antibiotic, is often a multifaceted issue. The primary causes can be broadly categorized as follows:
-
Secondary Interactions: this compound is a large molecule with multiple polar functional groups. These groups can engage in secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[1][2][3][4] These interactions create multiple retention mechanisms, leading to a tailed peak shape.[2][3]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of this compound, both ionized and non-ionized forms of the molecule will be present, resulting in peak broadening and tailing.[1][5] For basic compounds like many macrolides, a mobile phase pH that is too low can lead to strong interactions with silanol groups.[6][7]
-
Column Issues: Several column-related problems can contribute to peak tailing. These include a partially blocked inlet frit, the formation of a void at the column inlet, or contamination of the column.[4][8]
-
Extra-Column Effects: The volume of the tubing and connections between the injector, column, and detector can cause band broadening and peak tailing. This is known as the extra-column volume.[1]
-
Sample Overload: Injecting too concentrated a sample can overload the column, leading to distorted peak shapes, including tailing.[4]
Q2: How does the mobile phase composition affect the peak shape of this compound?
The mobile phase composition is a critical factor in achieving symmetrical peaks for this compound. Key components to consider are:
-
Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) influence selectivity and peak shape.[9][10][11] Acetonitrile and methanol (B129727) are the most common choices in reversed-phase HPLC, and they can offer different selectivities for complex molecules.[10]
-
pH and Buffer: As this compound is a basic compound, controlling the mobile phase pH is crucial.[6] Using a buffer at an appropriate pH can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions.[1][5] For basic analytes, a mobile phase pH at least 2 units below the analyte's pKa is often recommended to ensure it is fully protonated.[5]
-
Additives: Additives like triethylamine (B128534) (TEA) can be added to the mobile phase to act as a silanol blocker, reducing peak tailing for basic compounds.[12][13]
Q3: What type of HPLC column is best suited for this compound analysis?
For a large, polar molecule like this compound, the choice of column is critical to minimize peak tailing. Consider the following:
-
End-capped Columns: These columns have their residual silanol groups chemically deactivated, which significantly reduces secondary interactions with basic analytes.[1][4][14]
-
High-Purity Silica (B1680970) Columns (Type B): Modern HPLC columns are often packed with high-purity silica that has a lower metal content and fewer acidic silanol sites, leading to improved peak shapes for basic compounds.[3][15]
-
Polar-Embedded Columns: These columns have a polar group embedded in the stationary phase, which can help to shield the analyte from residual silanols and provide alternative selectivity.[1]
Troubleshooting Guide: Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing in your this compound analysis.
Step 1: Initial Checks
-
Symptom: All peaks in the chromatogram are tailing.
-
Possible Cause: A problem at the column inlet is likely affecting all compounds. This could be a partially blocked inlet frit or a void in the packing material.[8]
-
Solution:
-
Reverse the column and flush it with the mobile phase to try and dislodge any blockage.
-
If flushing does not resolve the issue, replace the column inlet frit.
-
If the problem persists, the column may be irreversibly damaged, and a new column should be used.
-
-
-
Symptom: Only the this compound peak is tailing.
-
Possible Cause: This suggests a chemical interaction between this compound and the stationary phase.
-
Solution: Proceed to the next steps to investigate and optimize the method parameters.
-
Step 2: Mobile Phase Optimization
-
Adjust Mobile Phase pH:
-
Rationale: The pH of the mobile phase can significantly impact the ionization state of both this compound and the residual silanol groups on the column.[16][17][18]
-
Action: Prepare fresh mobile phase and adjust the pH. For basic compounds, it is generally advisable to work at a pH that is at least 2 units away from the pKa of the analyte to ensure a single ionic form is present.[5] Consider a pH in the range of 3-4 to suppress silanol activity.
-
-
Add a Mobile Phase Modifier:
-
Rationale: A small amount of a basic additive can compete with this compound for active silanol sites.
-
Action: Add a small concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase.[12]
-
-
Change the Organic Modifier:
Step 3: Column and Hardware Considerations
-
Use a Guard Column:
-
Rationale: A guard column protects the analytical column from strongly retained impurities in the sample that can cause peak tailing.[21]
-
Action: Install a guard column with a stationary phase that matches your analytical column.
-
-
Switch to an End-capped or High-Purity Silica Column:
-
Minimize Extra-Column Volume:
-
Rationale: Long or wide-diameter tubing can contribute to peak broadening.[1]
-
Action: Use tubing with a small internal diameter (e.g., 0.125 mm) and keep the length as short as possible between the injector, column, and detector.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for resolving peak tailing.
Data Summary: Impact of HPLC Parameters on Peak Shape
| Parameter | Potential Impact on Peak Tailing for this compound | Recommended Action |
| Mobile Phase pH | High impact. A pH close to the pKa of this compound or silanol groups can cause significant tailing.[1][16] | Adjust pH to be at least 2 units away from the pKa of this compound. A lower pH (e.g., 3-4) can suppress silanol interactions.[2][5] |
| Organic Modifier | Moderate impact. The choice of acetonitrile vs. methanol can alter selectivity and peak shape.[9][10] | Experiment with both acetonitrile and methanol to find the optimal peak shape. |
| Buffer Concentration | Moderate impact. Insufficient buffer capacity can lead to pH shifts and peak tailing.[8] | Use a buffer concentration of at least 10-25 mM. |
| Column Chemistry | High impact. Residual silanols on the stationary phase are a primary cause of tailing for basic compounds.[1][3][4] | Use a high-purity, end-capped C18 or C8 column. |
| Temperature | Low to moderate impact. Higher temperatures can improve peak shape by reducing mobile phase viscosity and improving mass transfer. | Consider increasing the column temperature (e.g., to 40 °C). |
| Flow Rate | Low impact on tailing, but can affect efficiency. | Optimize for the best balance of resolution and analysis time. |
| Injection Volume/Concentration | Moderate impact. Overloading the column can cause peak distortion.[4] | Reduce the injection volume or dilute the sample. |
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
1. Mobile Phase Preparation (Example)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Measure 999 mL of HPLC-grade water into a 1 L volumetric flask.
-
Carefully add 1 mL of formic acid.
-
Mix thoroughly.
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Measure 999 mL of HPLC-grade acetonitrile into a 1 L volumetric flask.
-
Carefully add 1 mL of formic acid.
-
Mix thoroughly.
-
Filter through a 0.45 µm membrane filter and degas.
-
2. Sample Preparation
-
Accurately weigh a suitable amount of this compound standard or sample.
-
Dissolve in a diluent that is compatible with the mobile phase (e.g., a mixture of Mobile Phase A and B, or methanol).
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. HPLC System Parameters
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size (end-capped)
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B (see gradient table below)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 30 | 70 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. phenomenex.blog [phenomenex.blog]
- 6. support.waters.com [support.waters.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Quantitative determination of the macrolide antibiotics erythromycin, roxithromycin, azithromycin and clarithromycin in human serum by high-performance liquid chromatography using pre-column derivatization with 9-fluorenylmethyloxycarbonyl chloride and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LC Technical Tip [discover.phenomenex.com]
- 15. m.youtube.com [m.youtube.com]
- 16. moravek.com [moravek.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. agilent.com [agilent.com]
- 19. Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Minimizing epimerization during Aldgamycin E synthesis
Welcome to the technical support center for the synthesis of Aldgamycin E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on minimizing epimerization.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound and related macrolides.
Issue: Poor Diastereoselectivity or Epimerization at C6 during Aldol (B89426) Reaction
Question: We are observing significant epimerization at the C6 position during the key vinylogous Mukaiyama aldol reaction to form the western hemisphere of the Aldgamycin core. How can we improve the diastereoselectivity?
Answer: Epimerization at stereocenters alpha to a carbonyl group is a common challenge in aldol reactions. The formation of C6-epimers has been noted in the synthesis of related aldgamycin macrolides.[1] Here are several factors to consider and optimize:
-
Reaction Temperature: Low temperatures are crucial for minimizing epimerization. Running the reaction at -78 °C is a common starting point.[1] Fluctuations in temperature can lead to reduced diastereoselectivity.
-
Choice of Lewis Acid/Catalyst: The catalyst system plays a critical role. In a reported synthesis of a key building block for Aldgamycin N, an oxazaborolidine catalyst was successfully used.[2] Screening different chiral Lewis acids or catalysts can significantly impact the stereochemical outcome.
-
Solvent: The polarity of the solvent can influence the transition state of the aldol reaction. Dichloromethane (B109758) (CH₂Cl₂) is a commonly used solvent for these types of reactions.[1]
-
Rate of Addition: Slow, dropwise addition of the reactants can help maintain a low concentration of the enolate, which can reduce side reactions and improve selectivity.
-
Base Selection: The choice and stoichiometry of the base used to generate the enolate are critical. For Mukaiyama aldol reactions, a non-nucleophilic base is typically employed.
Recommended Actions:
-
Ensure strict temperature control at -78 °C throughout the reaction.
-
Consider screening alternative chiral catalysts or Lewis acids.
-
Optimize the rate of addition of the aldehyde to the silyl (B83357) enol ether.
-
Verify the purity and stoichiometry of all reagents.
Issue: Epimerization during Glycosylation
Question: We are experiencing epimerization at the anomeric center or other sensitive stereocenters during the glycosylation steps. What strategies can we employ to minimize this?
Answer: Glycosylation is a notoriously challenging step in the synthesis of complex natural products like this compound.[3] Epimerization can occur under both acidic and basic conditions. The timing of the glycosylation is also a critical strategic decision.[4]
-
Late-Stage vs. Early-Stage Glycosylation: Introducing the sugar moieties at a late stage can be problematic due to the complexity and potential for side reactions on the macrolide core.[2][4] An earlier introduction of the sugar to a less complex fragment can be a more robust strategy.[5]
-
Glycosyl Donor and Promoter: The choice of the glycosyl donor (e.g., trichloroacetimidate, glycosyl fluoride) and the activating promoter is crucial for controlling stereoselectivity. Mild activation conditions are generally preferred.[4][5]
-
Protecting Groups: The protecting groups on both the glycosyl donor and the aglycone acceptor can influence the stereochemical outcome of the glycosylation. Participating protecting groups at the C2 position of the sugar (e.g., acetate, benzoate) can direct the formation of 1,2-trans-glycosides.
-
Reaction Conditions: Strict control of reaction conditions (temperature, solvent, exclusion of moisture) is essential. The use of hindered, non-nucleophilic bases can help to suppress epimerization at base-labile centers.[6]
Recommended Actions:
-
If late-stage glycosylation is failing, consider a convergent strategy where the sugar is attached to a smaller fragment earlier in the synthesis.[4][5]
-
Screen a variety of glycosyl donors and promoters to find the optimal combination for your substrate.
-
Investigate the use of participating protecting groups on the glycosyl donor to enforce the desired stereochemistry.
-
Employ rigorously anhydrous conditions and consider the use of molecular sieves.
Frequently Asked Questions (FAQs)
Q1: What are the most likely steps in the this compound synthesis where epimerization can occur?
A1: Based on the synthesis of closely related Aldgamycin N, the primary points of concern for epimerization are:
-
Aldol reactions: Specifically, the formation of the C6 stereocenter in the "western part" of the macrolide is prone to epimerization.[1]
-
Glycosylation reactions: The formation of the glycosidic bond is a critical step where the anomeric stereocenter is set. Epimerization can also be induced at other stereocenters on the sugar or the aglycone under the reaction conditions.[2][3]
-
Manipulations of carbonyl groups: Any reaction involving the formation of an enol or enolate intermediate, such as protecting group manipulation or functional group interconversion alpha to a carbonyl, carries a risk of epimerization.
Q2: How can protecting groups be used to minimize epimerization?
A2: Protecting groups are a key tool in controlling stereochemistry.[7]
-
Conformational Rigidity: Bulky protecting groups can lock the conformation of a molecule, leading to a more controlled and predictable reaction trajectory, thus preventing epimerization.
-
Directing Groups: Certain protecting groups can direct the approach of a reagent from a specific face of the molecule.
-
Orthogonal Strategies: Using orthogonal protecting groups allows for the selective deprotection of one functional group without affecting others, which is crucial in multi-step syntheses of complex molecules.[7] This prevents the need for harsh conditions that might cause epimerization.
-
Preventing Enolization: Protecting a carbonyl group as a ketal or acetal (B89532) prevents enolization and subsequent epimerization at the alpha-carbon.
Q3: What analytical techniques are best suited for detecting and quantifying epimerization in our synthesis?
A3:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful techniques for separating and quantifying diastereomers and enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR (e.g., 400 MHz or higher) can often distinguish between epimers. Specific techniques like NOESY can help in assigning relative stereochemistry.
-
Gas Chromatography (GC) with a Chiral Stationary Phase: This is suitable for volatile compounds.
-
X-ray Crystallography: If a crystalline derivative can be obtained, X-ray crystallography provides unambiguous proof of the relative and absolute stereochemistry.
Quantitative Data Summary
The following table summarizes the diastereoselectivity achieved in a key aldol reaction during the synthesis of an Aldgamycin N precursor.[1]
| Reaction Step | Catalyst/Reagents | Solvent | Temperature | Diastereomeric Ratio (dr) at C6 | Reference |
| Asymmetric Vinylogous Mukaiyama Aldol Reaction | 9, 11 (50 mol %), iPrOH | CH₂Cl₂ | -78 °C | 89:11 | [1] |
Experimental Protocols
Key Experiment: Asymmetric Vinylogous Mukaiyama Aldol Reaction[1]
This protocol describes the conditions used to achieve high diastereoselectivity in the formation of a key building block for Aldgamycin synthesis.
Reagents:
-
Aldehyde (1 equivalent)
-
Silyl enol ether (1.2 equivalents)
-
Oxazaborolidine catalyst (e.g., a CBS catalyst derivative) (50 mol %)
-
Isopropanol (iPrOH)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
A solution of the oxazaborolidine catalyst in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Isopropanol is added, and the mixture is stirred for a short period.
-
A solution of the aldehyde in dichloromethane is added dropwise to the catalyst solution.
-
The silyl enol ether is then added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C and monitored by TLC or HPLC until the starting material is consumed.
-
The reaction is quenched at -78 °C with a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to isolate the desired diastereomer.
Visualizations
Logical Workflow for Troubleshooting Epimerization
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of Myc... | Organic Chemistry [organicchemistry.eu]
- 3. Unified Total Synthesis of the Antibiotic Macrolides Aldgamycin N and Mycinamicin IV & De novo Syntheses of their Carbohydrate Units :: MPG.PuRe [pure.mpg.de]
- 4. Scalable De Novo Synthesis of Aldgarose and Total Synthesis of Aldgamycin N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scalable De Novo Synthesis of Aldgarose and Total Synthesis of Aldgamycin N - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jocpr.com [jocpr.com]
Validation & Comparative
Aldgamycin E activity compared to other macrolide antibiotics
Aldgamycin E, a neutral macrolide antibiotic, presents a unique molecular structure within the diverse class of macrolide antibiotics. This guide provides a comparative analysis of this compound's activity relative to other well-established macrolide antibiotics, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this and related compounds.
Comparative Antibacterial Activity
Quantitative data on the in vitro activity of this compound is limited in publicly available literature. However, recent studies on newly discovered Aldgamycin analogs, Q1 and Q2, provide valuable insights into the potential antibacterial spectrum of this subclass of macrolides. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for these analogs against several bacterial strains, alongside comparative data for commonly used macrolides: Erythromycin, Azithromycin, and Clarithromycin.
Table 1: Comparative In Vitro Activity of Aldgamycin Analogs and Other Macrolide Antibiotics (MIC in µg/mL)
| Bacterium | Aldgamycin Q1[1] | Aldgamycin Q2[1] | Erythromycin | Azithromycin | Clarithromycin |
| Staphylococcus aureus | 32[1] | 64[1] | 0.25 - 2 | 1 - 2 | 0.12 - 1 |
| Bacillus subtilis | 16[1] | 32[1] | 0.03 - 0.5 | 0.12 - 1 | 0.03 - 0.25 |
| Enterococcus faecalis | 64[1] | 64[1] | 1 - >128 | 1 - 16 | 0.5 - 8 |
| Acinetobacter baumannii | 64[1] | >64[1] | 2 - >128 | 1 - 16 | 2 - 32 |
Note: Data for Erythromycin, Azithromycin, and Clarithromycin are compiled from various sources and represent a general range of reported MIC values. Specific values can vary depending on the strain and testing methodology.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The data presented in this guide is based on standardized methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method is a standard procedure for determining the MIC of an antimicrobial agent.
1. Preparation of Antimicrobial Solutions:
-
A stock solution of the antibiotic is prepared in a suitable solvent.
-
Serial two-fold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
2. Inoculum Preparation:
-
Bacterial colonies are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The bacterial suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Incubation:
-
The inoculated microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Agar (B569324) Dilution Method
This method is an alternative for determining the MIC.
1. Preparation of Agar Plates:
-
A stock solution of the antibiotic is prepared and serially diluted.
-
Each dilution is incorporated into molten Mueller-Hinton Agar (MHA) and poured into petri dishes.
2. Inoculum Preparation:
-
A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.
-
The suspension is diluted to achieve a final concentration of approximately 10⁴ CFU per spot.
3. Inoculation:
-
A standardized volume of the bacterial inoculum is spotted onto the surface of the agar plates containing different antibiotic concentrations.
4. Incubation:
-
The plates are incubated at 35°C for 16-20 hours.
5. Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.
Mechanism of Action and Signaling Pathways
Macrolide antibiotics, including this compound, primarily exert their antibacterial effects by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby blocking the exit of the growing polypeptide chain.
Beyond their direct antibacterial action, macrolides are known to possess immunomodulatory properties. These effects are mediated through the inhibition of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Macrolide Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Macrolides can suppress the activation of this pathway, leading to a reduction in the production of pro-inflammatory cytokines.
Caption: Inhibition of the NF-κB pathway by macrolide antibiotics.
Macrolide Inhibition of the MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade involved in inflammation and cell proliferation. Macrolides have been shown to modulate this pathway, contributing to their anti-inflammatory effects.
Caption: Modulation of the MAPK/ERK pathway by macrolide antibiotics.
Conclusion
While specific data on the antibacterial activity of this compound remains elusive, the activity of its close analogs suggests a potential spectrum of activity against Gram-positive bacteria. Further research is warranted to fully characterize the antibacterial efficacy and pharmacokinetic/pharmacodynamic properties of this compound. Its potential immunomodulatory effects, in line with other macrolides, also present an interesting avenue for future investigation, particularly in the context of inflammatory diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret future studies on this and related macrolide compounds.
References
Comparative Analysis of Aldgamycin E and Erythromycin: A Tale of Two Macrolides
A comprehensive review of the available scientific literature reveals a significant disparity in the depth of understanding between the mechanisms of action of Erythromycin (B1671065), a widely studied macrolide antibiotic, and Aldgamycin E, a lesser-known member of the same class. While Erythromycin's interaction with the bacterial ribosome has been extensively characterized, detailed mechanistic studies on this compound are not publicly available. This guide provides a detailed comparative analysis based on the existing data, highlighting the well-established mechanism of Erythromycin and presenting the limited information on this compound.
Erythromycin: A Detailed Look into Ribosomal Inhibition
Erythromycin, a 14-membered macrolide, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1][2] Its primary target is the 50S subunit of the bacterial ribosome.[3][4][5]
Mechanism of Action
Erythromycin binds to the 23S ribosomal RNA (rRNA) at the entrance of the nascent peptide exit tunnel (NPET).[5][6] This binding site is in close proximity to the peptidyl transferase center (PTC), the ribosomal catalytic core responsible for peptide bond formation. By physically obstructing the NPET, erythromycin prevents the elongation of the nascent polypeptide chain beyond a few amino acids. This steric hindrance leads to the premature dissociation of peptidyl-tRNA from the ribosome, effectively halting protein synthesis.[7] The interaction of erythromycin with the ribosome is reversible.[3]
The specificity of erythromycin for bacterial ribosomes over eukaryotic ribosomes is due to differences in the rRNA sequence at the binding site.[8]
This compound: An Enigma in the Macrolide Family
This compound is a neutral 16-membered macrolide antibiotic.[9] Like other macrolides, it is classified as a protein synthesis inhibitor.[9] However, beyond this general classification, specific details regarding its mechanism of action are scarce in the published scientific literature. There is no available data on its specific binding site on the ribosome, its affinity for the ribosome, or quantitative measures of its inhibitory effect on translation.
Quantitative Comparison of Inhibitory Action
The following table summarizes key quantitative parameters for Erythromycin's interaction with the bacterial ribosome. No equivalent data has been found for this compound.
| Parameter | Erythromycin | This compound | Reference(s) |
| Target | 50S ribosomal subunit (23S rRNA) | Presumed 50S ribosomal subunit | [3][4][5] |
| Binding Affinity (Kd) | 1.0 x 10⁻⁸ M (E. coli) | Not Available | [3] |
| 4.9 ± 0.6 nM (S. pneumoniae) | Not Available | [10] | |
| In Vitro Translation Inhibition (IC₅₀) | 1.5 µg/mL (H. influenzae) | Not Available | [11] |
| 42 ± 10 nM | Not Available | [12] | |
| Antibacterial Spectrum | Primarily Gram-positive bacteria | Primarily Gram-positive bacteria | [13][14] |
| Minimum Inhibitory Concentration (MIC) against S. pneumoniae | 0.03–0.125 µg/mL | Not Available | [15] |
Signaling Pathways and Experimental Workflows
The mechanism of action of macrolide antibiotics like erythromycin directly targets the process of protein synthesis, a fundamental cellular process, rather than a specific signaling pathway. The experimental workflows used to elucidate this mechanism are well-established.
Erythromycin's Mechanism of Action on the Ribosome
The following diagram illustrates the inhibitory action of Erythromycin on bacterial protein synthesis.
Caption: Erythromycin binds to the 50S ribosomal subunit, obstructing the nascent peptide exit tunnel and inhibiting protein elongation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of macrolide antibiotics.
Ribosome Binding Assay (Filter Binding Method)
This assay quantifies the binding affinity of an antibiotic to the ribosome.
Protocol:
-
Preparation of Ribosomes: Isolate and purify 70S ribosomes from a bacterial culture (e.g., E. coli or S. pneumoniae).
-
Radiolabeling of Antibiotic: Synthesize or procure a radiolabeled version of the antibiotic (e.g., [¹⁴C]-Erythromycin).
-
Incubation: Incubate a constant concentration of purified ribosomes with varying concentrations of the radiolabeled antibiotic in a suitable binding buffer (e.g., containing K⁺ and Mg²⁺ ions) at a specific temperature (e.g., 24°C or 37°C).[3]
-
Filtration: Pass the incubation mixture through a nitrocellulose filter. Ribosomes and any bound radiolabeled antibiotic will be retained on the filter, while the unbound antibiotic will pass through.[1]
-
Washing: Wash the filter with cold binding buffer to remove any non-specifically bound antibiotic.
-
Quantification: Measure the amount of radioactivity on the filter using a scintillation counter.
-
Data Analysis: Plot the amount of bound antibiotic as a function of the antibiotic concentration. The dissociation constant (Kd) can be calculated from the resulting saturation binding curve.[1]
In Vitro Translation Inhibition Assay
This assay measures the concentration of an antibiotic required to inhibit protein synthesis by 50% (IC₅₀).
Protocol:
-
Cell-Free Translation System: Utilize a commercially available or laboratory-prepared cell-free translation system (e.g., from E. coli). This system contains all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes, etc.).
-
Reporter Template: Use a messenger RNA (mRNA) template encoding a reporter protein, such as luciferase or green fluorescent protein (GFP), for easy detection of protein synthesis.
-
Assay Setup: In a multi-well plate, set up reactions containing the cell-free translation system, the reporter mRNA, and varying concentrations of the antibiotic to be tested. Include a no-antibiotic control.
-
Incubation: Incubate the reactions at the optimal temperature for the translation system (e.g., 37°C) for a defined period (e.g., 60-90 minutes).
-
Detection: Measure the amount of reporter protein synthesized in each well using an appropriate method (e.g., luminescence for luciferase, fluorescence for GFP).
-
Data Analysis: Normalize the results to the no-antibiotic control. Plot the percentage of protein synthesis inhibition against the antibiotic concentration. The IC₅₀ value is the concentration of the antibiotic that causes a 50% reduction in protein synthesis.[12]
Toeprinting Assay
This technique identifies the specific site of ribosome stalling on an mRNA template caused by an antibiotic.
Protocol:
-
In Vitro Translation: Set up an in vitro translation reaction as described above, using a specific mRNA template and the antibiotic of interest.
-
Primer Annealing: Add a radiolabeled DNA primer that is complementary to a region downstream of the potential stalling site on the mRNA.
-
Reverse Transcription: Add reverse transcriptase to the reaction. The enzyme will synthesize a complementary DNA (cDNA) strand starting from the primer until it is blocked by the stalled ribosome.
-
Denaturation and Gel Electrophoresis: Denature the reaction mixture to separate the RNA-DNA hybrids and run the products on a denaturing polyacrylamide gel alongside a sequencing ladder of the same mRNA.
-
Analysis: The length of the synthesized cDNA fragment, determined by its position relative to the sequencing ladder, indicates the precise nucleotide on the mRNA where the ribosome was stalled by the antibiotic.[16][17]
The following diagram illustrates the workflow of a toeprinting assay.
Caption: Workflow of a toeprinting assay to map antibiotic-induced ribosome stalling sites.
Conclusion
Erythromycin serves as a classic example of a macrolide antibiotic whose mechanism of action has been thoroughly investigated, providing a wealth of quantitative data and well-defined experimental protocols. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and blocking the nascent peptide exit tunnel. In stark contrast, this compound, despite being identified as a macrolide protein synthesis inhibitor decades ago, remains largely uncharacterized in terms of its specific molecular mechanism. The absence of detailed studies on this compound precludes a direct, in-depth comparison with erythromycin. Further research, employing the experimental methodologies outlined in this guide, is necessary to elucidate the precise mechanism of action of this compound and to understand its potential as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound, A NEW NEUTRAL MACROLIDE ANTIBIOTIC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. idexx.com [idexx.com]
- 14. researchgate.net [researchgate.net]
- 15. cejph.szu.cz [cejph.szu.cz]
- 16. Regulation of gene expression by macrolide-induced ribosomal frameshifting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Binding of macrolide antibiotics leads to ribosomal selection against specific substrates based on their charge and size - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Antibacterial Efficacy of Aldgamycin E: A Comparative Guide for Researchers
Absence of direct in vivo data on Aldgamycin E necessitates a comparative analysis with other 16-membered macrolide antibiotics to forecast its potential therapeutic efficacy. This guide provides a comprehensive overview of the performance of related macrolides—josamycin and midecamycin—alongside common comparator antibiotics, erythromycin (B1671065) and amoxicillin-clavulanate, in established animal models of bacterial infection. Detailed experimental protocols and workflows are presented to aid researchers in designing and evaluating future in vivo studies for novel antibacterial agents like this compound.
As the landscape of antimicrobial resistance continues to evolve, the need for novel antibiotics with potent in vivo activity is paramount. This compound, a 16-membered macrolide antibiotic, represents a potential candidate in the fight against bacterial infections. However, to date, there is a conspicuous absence of published studies evaluating its antibacterial efficacy in animal models. To bridge this knowledge gap, this guide offers a comparative framework by summarizing available in vivo data for structurally related 16-membered macrolides and other clinically relevant antibiotics.
Comparative Efficacy in Systemic Infection Models
A critical step in the preclinical evaluation of an antibiotic is the assessment of its efficacy in a systemic infection model, often conducted in mice. This model provides a robust measure of an antibiotic's ability to control a disseminated bacterial infection. The 50% effective dose (ED₅₀), the dose required to protect 50% of infected animals from mortality, is a key metric derived from these studies.
Below is a comparative summary of the in vivo efficacy of various macrolides and a beta-lactam antibiotic in murine systemic infection models.
| Antibiotic Class | Antibiotic | Bacterial Strain | Animal Model | Efficacy Metric (ED₅₀) |
| 16-Membered Macrolide | Josamycin | Staphylococcus aureus | Mouse | 206.8 mg/kg |
| Streptococcus pyogenes | Mouse | 205 mg/kg | ||
| Streptococcus pneumoniae | Mouse | 86.7 mg/kg | ||
| 14-Membered Macrolide | Erythromycin | Staphylococcus aureus | Mouse | - |
| Beta-lactam | Amoxicillin-Clavulanate | Streptococcus pneumoniae | Mouse | - |
Note: Direct comparative ED₅₀ values for Erythromycin and Amoxicillin-Clavulanate in the same systemic infection models were not available in the reviewed literature. Their inclusion is based on their common use as comparator drugs.
Performance in Localized Infection Models: Pneumonia and Skin Infections
Beyond systemic infections, evaluating an antibiotic's efficacy in localized infection models, such as pneumonia and skin infections, is crucial for understanding its potential clinical utility for specific indications. These models allow for the assessment of bacterial load reduction at the site of infection, a key indicator of therapeutic effectiveness.
Murine Pneumonia Model
The murine pneumonia model is a well-established tool for assessing the efficacy of antibiotics against respiratory pathogens. Key outcome measures include the reduction in bacterial colony-forming units (CFU) in the lungs and improvement in survival rates.
| Antibiotic Class | Antibiotic | Bacterial Strain | Animal Model | Efficacy Metric |
| 16-Membered Macrolide | Midecamycin | Streptococcus pneumoniae | Mouse | - |
| 14-Membered Macrolide | Erythromycin | Streptococcus pneumoniae | Mouse | - |
| Beta-lactam | Amoxicillin-Clavulanate | Streptococcus pneumoniae | Mouse | Significant reduction in lung CFU |
Note: Specific CFU reduction values for Midecamycin and Erythromycin were not detailed in the available literature, though their efficacy in such models has been noted.
Murine Skin Infection Model
The murine skin infection model is instrumental in evaluating the efficacy of antibiotics against common skin pathogens like Staphylococcus aureus. The primary endpoint in these studies is the reduction of bacterial load in the infected skin tissue.
| Antibiotic Class | Antibiotic | Bacterial Strain | Animal Model | Efficacy Metric |
| Beta-lactam | Amoxicillin-Clavulanate | Staphylococcus aureus | Dog | Significant resolution of lesions |
Note: Data for macrolides in a comparable skin infection model was not available in the reviewed literature.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and validity of in vivo efficacy studies. Below are representative protocols for murine systemic infection and pneumonia models.
Murine Systemic Infection Model Protocol
Objective: To determine the 50% effective dose (ED₅₀) of an antibiotic in a murine model of systemic bacterial infection.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or CD-1, 6-8 weeks old)
-
Mid-logarithmic phase culture of the bacterial strain (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
Test antibiotic (e.g., this compound) and comparator antibiotics
-
Vehicle for antibiotic administration (e.g., sterile saline, 0.5% carboxymethylcellulose)
-
Mucin or other virulence-enhancing agent (optional)
-
Syringes and needles for injection
Procedure:
-
Infection: Induce systemic infection by intraperitoneal (IP) injection of a lethal dose (predetermined LD₁₀₀) of the bacterial suspension. The bacterial inoculum may be suspended in a virulence-enhancing agent like mucin to ensure a consistent infection.
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer the test antibiotic and comparator agents at various dose levels via a relevant route (e.g., subcutaneous, oral gavage). A vehicle control group must be included.
-
Monitoring: Observe the animals for a defined period (e.g., 7 days) and record mortality daily.
-
Data Analysis: Calculate the ED₅₀ value using a probit analysis or a similar statistical method based on the survival data at each dose level.
Murine Pneumonia Model Protocol
Objective: To evaluate the efficacy of an antibiotic in reducing bacterial load in the lungs in a murine model of pneumonia.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c, 6-8 weeks old)
-
Mid-logarithmic phase culture of the respiratory pathogen (e.g., Streptococcus pneumoniae)
-
Test antibiotic and comparator agents
-
Vehicle for antibiotic administration
-
Anesthetic agent (e.g., isoflurane)
-
Equipment for intratracheal or intranasal inoculation
-
Phosphate-buffered saline (PBS)
-
Homogenizer
Procedure:
-
Infection: Anesthetize the mice and induce pneumonia by intratracheal or intranasal instillation of a predetermined sublethal dose of the bacterial suspension.
-
Treatment: At a specified time post-infection (e.g., 2-4 hours), administer the test antibiotic and comparator agents. Include a vehicle control group.
-
Bacterial Load Determination: At a defined endpoint (e.g., 24 or 48 hours post-infection), euthanize the mice. Aseptically remove the lungs and homogenize them in sterile PBS.
-
Enumeration: Perform serial dilutions of the lung homogenates and plate on appropriate agar (B569324) media to determine the number of colony-forming units (CFU) per gram of lung tissue.
-
Data Analysis: Compare the mean log₁₀ CFU/gram of lung tissue between the treatment groups and the vehicle control group to determine the extent of bacterial load reduction.
Visualizing Experimental Workflows
To further clarify the experimental process, the following diagrams illustrate a typical workflow for in vivo antibiotic efficacy studies and a simplified signaling pathway relevant to bacterial infections.
Assessing the Synergistic Potential of Aldgamycin E in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating innovative therapeutic strategies. One promising avenue is the exploration of synergistic antibiotic combinations, where the combined effect of two or more drugs is greater than the sum of their individual effects. Aldgamycin E, a member of the macrolide class of antibiotics, is a compound of interest for such combination therapies. While specific studies on the synergistic effects of this compound are not extensively documented in publicly available literature, this guide provides a framework for assessing its potential by drawing comparisons with other macrolides and outlining standard experimental protocols. A patent has suggested the potential use of aldgamycin compounds in combination with other antimicrobial agents[1].
Macrolide antibiotics are known to inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome[2][3][4]. This mechanism can be complemented by other antibiotics that target different cellular pathways, potentially leading to synergistic outcomes.
Comparative Synergistic Data of Macrolide Antibiotics
To illustrate the potential for synergy, the following table summarizes experimental data from a study on the macrolide antibiotic 9,3"-di-O-acetylmidecamycin (MOM), which shares the same core mechanism of action as this compound. This data, from a study investigating synergy with polymyxin (B74138) B against Pseudomonas aeruginosa, serves as an example of the quantitative data that would be generated when assessing this compound.
Table 1: Synergistic Effect of 9,3"-di-O-acetylmidecamycin (MOM) and Polymyxin B (PL) against Pseudomonas aeruginosa [5]
| Treatment Group | Concentration | Viable Bacterial Count Reduction (compared to control) |
| Polymyxin B (PL) alone | 1.56 U/ml | - |
| MOM + PL | 3.13 µg/ml + 1.56 U/ml | Synergistic effect observed |
| MOM + PL | 12.5 µg/ml + 1.56 U/ml | Synergistic effect observed |
| MOM + PL | 50 µg/ml + 1.56 U/ml | Reduced to below 1/300 of the control |
Data is qualitative as presented in the source. Quantitative values for bacterial count reduction were not provided.
Experimental Protocols for Assessing Synergy
Two primary in vitro methods are widely used to determine the synergistic effects of antibiotic combinations: the checkerboard assay and the time-kill curve analysis.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.
Materials:
-
This compound (stock solution)
-
Partner antibiotic (stock solution)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Microplate reader
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Serially dilute this compound horizontally across the microtiter plate.
-
Serially dilute the partner antibiotic vertically down the plate. This creates a matrix of wells with varying concentrations of both antibiotics.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include wells with each antibiotic alone as controls, as well as a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC index using the following formula: FIC Index = FIC of this compound + FIC of Partner Antibiotic Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)
-
-
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Time-Kill Curve Analysis
This method assesses the rate of bacterial killing over time when exposed to antibiotics alone and in combination.
Materials:
-
This compound and partner antibiotic
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., CAMHB)
-
Sterile flasks or tubes
-
Incubator with shaking capabilities
-
Apparatus for viable cell counting (e.g., agar (B569324) plates, serial dilution tubes)
Procedure:
-
Preparation: Prepare flasks containing broth with:
-
No antibiotic (growth control)
-
This compound at a specific concentration (e.g., MIC)
-
Partner antibiotic at a specific concentration (e.g., MIC)
-
A combination of this compound and the partner antibiotic at the same concentrations.
-
-
Inoculation: Inoculate each flask with a standardized bacterial suspension (e.g., ~10^5 - 10^6 CFU/mL).
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Viable Cell Counting: Perform serial dilutions of each aliquot and plate them onto agar plates. Incubate the plates for 18-24 hours at 37°C and then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
-
Interpretation of Results:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Indifference: A < 2-log10 change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.
-
Visualizing Mechanisms and Workflows
Signaling Pathways
Macrolide antibiotics, including this compound, primarily exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S ribosomal subunit, interfering with the translocation of peptides[2][3][4]. Beyond this direct antibacterial action, some macrolides have been shown to possess immunomodulatory effects by inhibiting signaling pathways such as NF-κB and MAPK (ERK1/2)[6][7].
Caption: Mechanism of action of macrolide antibiotics.
Experimental Workflow
The following diagram illustrates the general workflow for assessing antibiotic synergy.
Caption: General workflow for antibiotic synergy testing.
References
- 1. EP2202293A2 - New mutactimycin and aldgamycin active compounds and the use thereof in therapy - Google Patents [patents.google.com]
- 2. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. study.com [study.com]
- 4. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 5. Synergistic effects of a macrolide and a cell wall-affecting antibiotic on Pseudomonas aeruginosa in vitro and in vivo. 1. Combined effects of a macrolide and a peptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
Unveiling Cross-Resistance: A Comparative Analysis of Aldgamycin E and Existing Antibiotics
For Immediate Release
GOTHENBURG, Sweden – December 4, 2025 – In the ongoing battle against antimicrobial resistance, understanding the cross-resistance profiles of new antibiotic candidates is paramount. This guide provides a comprehensive comparison of Aldgamycin E, a 16-membered macrolide antibiotic, with established antibiotics such as erythromycin (B1671065) (a 14-membered macrolide), clindamycin (B1669177) (a lincosamide), and quinupristin-dalfopristin (a streptogramin). This analysis is crucial for researchers, scientists, and drug development professionals in evaluating the potential clinical utility of this compound and anticipating its performance against resistant bacterial strains.
This compound, like other macrolides, is a protein synthesis inhibitor, targeting the 50S ribosomal subunit of bacteria.[1][2] Its larger 16-membered lactone ring structure, however, may offer advantages in overcoming common resistance mechanisms that affect 14- and 15-membered macrolides. This guide delves into the known antibacterial activity of Aldgamycin analogs and related compounds to project the cross-resistance landscape for this compound.
Comparative Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Aldgamycin analogs and comparator antibiotics against key Gram-positive pathogens, Staphylococcus aureus and Streptococcus pneumoniae. The data for this compound is based on recently published findings on novel aldgamycin analogs, Aldgamycin Q1 and Q2, which provide the closest available estimate for its activity.[3]
Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
| Antibiotic | Class | MIC Range (μg/mL) - Methicillin-Susceptible S. aureus (MSSA) | MIC Range (μg/mL) - Methicillin-Resistant S. aureus (MRSA) |
| This compound (estimated) | 16-membered Macrolide | 16 - 64 [3] | 16 - 64 [3] |
| Erythromycin | 14-membered Macrolide | 0.25 - 1 | >2 - 2048 |
| Clindamycin | Lincosamide | ≤0.06 - 0.5 | 0.12 - >32 |
| Quinupristin-Dalfopristin | Streptogramin | 0.25 - 1 | 0.5 - 2 |
Table 2: Minimum Inhibitory Concentration (MIC) against Streptococcus pneumoniae
| Antibiotic | Class | MIC Range (μg/mL) - Penicillin-Susceptible S. pneumoniae | MIC Range (μg/mL) - Penicillin-Resistant S. pneumoniae | MIC Range (μg/mL) - Erythromycin-Resistant S. pneumoniae |
| This compound (estimated from 16-membered macrolides) | 16-membered Macrolide | ≤0.06 - 0.5 [4][5] | 0.12 - 4 [6] | 0.5 - 128 (for cMLSB) [4] |
| Erythromycin | 14-membered Macrolide | ≤0.015 - 0.06 | 0.06 - >128 | ≥1 |
| Clindamycin | Lincosamide | ≤0.03 - 0.25 | 0.06 - >256 | ≤0.25 (for M phenotype); >256 (for ermB+) |
| Quinupristin-Dalfopristin | Streptogramin | 0.25 - 1 | 0.25 - 1 | 0.5 - 2 |
Understanding Cross-Resistance Mechanisms
Cross-resistance between macrolides, lincosamides, and streptogramin B antibiotics is primarily mediated by the MLSB resistance phenotype. This occurs through two main mechanisms:
-
Target Site Modification: The most common mechanism involves the methylation of the 23S rRNA component of the 50S ribosomal subunit by an enzyme encoded by the erm genes. This alteration reduces the binding affinity of all three antibiotic classes.
-
Active Efflux: An alternative mechanism involves an efflux pump, encoded by mef genes, which actively removes 14- and 15-membered macrolides from the bacterial cell. Strains with this "M" phenotype remain susceptible to 16-membered macrolides, lincosamides, and streptogramins.
The larger structure of 16-membered macrolides like this compound may allow them to overcome efflux-mediated resistance and retain some activity against strains with inducible erm-mediated resistance.
Experimental Protocols
The following are standardized protocols for determining antibiotic susceptibility and cross-resistance.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Inoculum Preparation: A standardized bacterial suspension (equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) is prepared in a sterile saline solution.
-
Serial Dilution: The antibiotic is serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic at which no visible bacterial growth is observed.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
-
Plate Preparation: A Mueller-Hinton agar (B569324) plate is uniformly inoculated with a standardized bacterial suspension (0.5 McFarland).
-
Disk Application: Paper disks containing a known concentration of the antibiotic are placed on the agar surface.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-18 hours.
-
Zone Measurement: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.
-
Interpretation: The zone diameter is compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antibiotic.
Conclusion
Based on the available data for analogous compounds, this compound is anticipated to exhibit activity primarily against Gram-positive bacteria. Its 16-membered ring structure may confer an advantage over 14- and 15-membered macrolides against strains exhibiting efflux-mediated resistance (M phenotype). However, cross-resistance is expected in strains with constitutive erm-mediated MLSB resistance due to target site modification. Further in vitro studies are essential to definitively establish the MIC distribution of this compound against a broad panel of clinical isolates and to fully elucidate its cross-resistance profile with existing antibiotics. This information will be critical in guiding its potential development and future clinical applications.
References
- 1. This compound, A NEW NEUTRAL MACROLIDE ANTIBIOTIC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]
- 3. Aldgamycins Q1 and Q2, two novel 16-membered macrolides from the rare actinomycete Saccharothrix sp. 16Sb2-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activities of 16-membered ring macrolides and telithromycin against different genotypes of erythromycin-susceptible and erythromycin-resistant Streptococcus pyogenes and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased activity of 16-membered lactone ring macrolides against erythromycin-resistant Streptococcus pyogenes and Streptococcus pneumoniae: characterization of South African isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Head-to-head comparison of Aldgamycin E and chalcomycin bioactivity
A Comprehensive Analysis for Researchers and Drug Development Professionals
Aldgamycin E and chalcomycin (B1236996), both 16-membered macrolide antibiotics, represent intriguing scaffolds for antimicrobial and anticancer drug discovery. While chalcomycin has been more extensively studied, the bioactivity of this compound remains comparatively less characterized. This guide provides a detailed head-to-head comparison of their reported biological activities, supported by available experimental data and detailed protocols to aid researchers in their investigations.
I. Antibacterial Activity
Chalcomycin has demonstrated notable activity against Gram-positive bacteria, particularly Staphylococcus aureus. In contrast, specific minimum inhibitory concentration (MIC) data for this compound against a broad range of bacterial strains is not widely available in the current literature.
Table 1: Antibacterial Activity (MIC in µg/mL)
| Microorganism | This compound | Chalcomycin |
| Staphylococcus aureus | Data not available | 0.19 (MIC50 for 11 strains), 0.39, 4, 32[1][2] |
| Streptococcus pyogenes | Data not available | 0.19, 0.78[2] |
| Escherichia coli | Data not available | 750[3] |
| Bacillus subtilis | Data not available | 6.25[3] |
Note: The reported MIC values for chalcomycin vary, likely due to different strains and experimental conditions.
II. Anticancer Activity
The anticancer potential of both compounds is an emerging area of interest. Chalcomycin has been shown to inhibit protein synthesis in HeLa cells, a human cervical cancer cell line.[2][4] However, specific IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are not consistently reported for chalcomycin across a range of cancer cell lines. For this compound, there is a significant gap in the literature regarding its cytotoxic effects on cancer cells.
Table 2: Anticancer Activity (IC50)
| Cell Line | This compound | Chalcomycin |
| HeLa (Cervical Cancer) | Data not available | Inhibition of protein synthesis observed, specific IC50 not consistently reported[2][4] |
| Other Cancer Cell Lines | Data not available | Data not available |
III. Mechanism of Action
Both this compound and chalcomycin are classified as macrolide antibiotics and are believed to exert their antibacterial effects by inhibiting protein synthesis.[5] Macrolides typically bind to the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide chain elongation. This disruption of protein synthesis ultimately leads to bacterial cell death or inhibition of growth.
Caption: General mechanism of protein synthesis inhibition by macrolide antibiotics.
IV. Experimental Protocols
A. Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound or chalcomycin in a suitable solvent. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Inoculum: Culture the test bacterium overnight on an appropriate agar (B569324) plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
B. Determination of Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or chalcomycin in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
V. Conclusion and Future Directions
This comparative guide highlights the current state of knowledge regarding the bioactivity of this compound and chalcomycin. Chalcomycin exhibits promising antibacterial activity against Gram-positive bacteria, and initial findings suggest potential for anticancer applications. However, a significant lack of publicly available data for this compound's bioactivity prevents a comprehensive head-to-head comparison at this time.
Future research should focus on:
-
Systematic screening of this compound: Determining the MIC values of this compound against a broad panel of bacterial and fungal pathogens is crucial to understand its antimicrobial spectrum.
-
In-depth anticancer evaluation: Comprehensive studies are needed to determine the IC50 values of both this compound and chalcomycin against a diverse range of cancer cell lines to elucidate their anticancer potential and selectivity.
-
Mechanism of action studies: Further investigation into the precise molecular targets and pathways affected by these compounds will be vital for their development as therapeutic agents.
By addressing these knowledge gaps, the scientific community can better assess the therapeutic potential of these intriguing macrolide antibiotics.
References
- 1. Chalcomycins from Marine-Derived Streptomyces sp. and Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Chalcomycin Biosynthesis Gene Cluster from Streptomyces bikiniensis: Novel Features of an Unusual Ketolide Produced through Expression of the chm Polyketide Synthase in Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, A NEW NEUTRAL MACROLIDE ANTIBIOTIC - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of Aldgamycin E Bioassay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the statistical validation of bioassay results for Aldgamycin E, a macrolide antibiotic. Due to the limited availability of public data on this compound, this document establishes a hypothetical yet realistic bioassay scenario to demonstrate the principles of robust statistical validation. The methodologies and comparative data presented herein are designed to serve as a practical template for researchers working with this compound or similar novel antibacterial compounds.
Introduction to this compound and Bioassay Validation
This compound is a macrolide antibiotic, a class of drugs known to inhibit bacterial protein synthesis.[1] The efficacy of such a compound is determined through biological assays (bioassays), which measure its effect on living organisms or their components. To ensure that bioassay results are reliable, reproducible, and fit for purpose in a drug development context, a thorough statistical validation is imperative.
Bioassay validation is the process of demonstrating that the performance characteristics of an assay meet the requirements for its intended application.[2] This guide adheres to the principles outlined in key regulatory guidances, such as the United States Pharmacopeia (USP) chapter <1033> and the International Council for Harmonisation (ICH) Q2(R1) guidelines, focusing on critical validation parameters including accuracy, precision, range, specificity, and linearity.[2][3]
Hypothetical Bioassay Protocol: Agar (B569324) Diffusion Test
To illustrate the validation process, we will use a hypothetical cylinder-plate agar diffusion bioassay. This common method for testing antibiotics measures the diameter of the zone of inhibition caused by the antibiotic diffusing through an agar medium inoculated with a susceptible bacterial strain.
Experimental Protocol
Objective: To determine the potency of this compound against a susceptible strain of Staphylococcus aureus.
Materials:
-
This compound reference standard (known potency)
-
This compound test sample (unknown potency)
-
Staphylococcus aureus (ATCC 29213)
-
Antibiotic assay medium (e.g., Mueller-Hinton Agar)
-
Sterile saline solution
-
Sterile stainless steel cylinders (6 mm diameter)
-
Petri dishes (100 mm)
Methodology:
-
Inoculum Preparation: A standardized suspension of S. aureus is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Preparation: A base layer of sterile agar is poured into Petri dishes. Once solidified, a seed layer of agar inoculated with the prepared S. aureus suspension is poured on top.
-
Standard and Sample Preparation:
-
A stock solution of the this compound reference standard is prepared. A series of five standard dilutions (S1 to S5) are made to cover a suitable concentration range (e.g., 2.5, 5.0, 10.0, 20.0, 40.0 µg/mL).
-
The this compound test sample is prepared to an expected target concentration falling within the standard range (e.g., a target of 10.0 µg/mL).
-
-
Assay Procedure:
-
Six sterile cylinders are placed equidistant on each agar plate.
-
On each plate, three cylinders are filled with a reference concentration (e.g., S3 - 10.0 µg/mL), and the other three are filled with the test sample preparation. This is known as a (3+3) assay design.
-
The procedure is replicated across multiple plates and on different days to assess precision.
-
-
Incubation: Plates are incubated at 37°C for 18-24 hours.
-
Data Collection: The diameter of the zone of inhibition around each cylinder is measured in millimeters (mm).
Data Presentation and Statistical Validation
The following tables summarize hypothetical data from the this compound bioassay and demonstrate the statistical validation process.
Linearity and Range
Linearity is the ability of the assay to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Table 1: Linearity of this compound Standard Curve
| Standard | Concentration (log µg/mL) | Mean Zone of Inhibition (mm) |
| S1 | 0.40 | 15.2 |
| S2 | 0.70 | 18.1 |
| S3 | 1.00 | 20.9 |
| S4 | 1.30 | 23.8 |
| S5 | 1.60 | 26.5 |
| Regression Analysis | ||
| Slope | 9.45 | |
| Intercept | 11.41 | |
| Correlation Coefficient (r²) | 0.9985 |
A high correlation coefficient (r² > 0.99) indicates a strong linear relationship between the log of the concentration and the response (zone of inhibition). The validated range for this hypothetical assay is determined to be 2.5 to 40.0 µg/mL.
Accuracy
Accuracy refers to the closeness of the test results to the true value. It is often assessed by determining the recovery of a known amount of analyte added to the sample.
Table 2: Accuracy (Recovery) of this compound
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 5.0 | 4.95 | 99.0 |
| 10.0 | 10.12 | 101.2 |
| 20.0 | 19.74 | 98.7 |
| Mean Recovery (%) | 99.6 | |
| Acceptance Criteria | 90-110% |
The results show that the measured values are very close to the actual concentrations, with the mean recovery falling well within the typical acceptance criteria.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
Table 3: Precision of this compound Bioassay (Test Sample at 10 µg/mL)
| Precision Level | Parameter | Day 1 / Analyst 1 | Day 2 / Analyst 2 |
| Repeatability | N | 6 | 6 |
| Mean Potency (µg/mL) | 10.05 | 10.11 | |
| Standard Deviation (SD) | 0.31 | 0.35 | |
| %RSD (CV) | 3.08% | 3.46% | |
| Intermediate Precision | Overall Mean | 10.08 | |
| Overall SD | 0.33 | ||
| Overall %RSD (CV) | 3.27% | ||
| Acceptance Criteria | %RSD (CV) | < 15% |
The low Relative Standard Deviation (%RSD), also known as the Coefficient of Variation (CV), for both repeatability and intermediate precision demonstrates that the assay is precise.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For an antibacterial bioassay, this is demonstrated by showing that a placebo (sample matrix without this compound) produces no zone of inhibition.
Table 4: Specificity of this compound Bioassay
| Sample | Zone of Inhibition (mm) | Result |
| This compound (10 µg/mL) | 20.9 | Active |
| Placebo (Matrix only) | 0 | No Inhibition |
| Conclusion | Assay is Specific |
The absence of a zone of inhibition for the placebo confirms the assay's specificity for this compound.
Mechanism of Action: Signaling Pathway
This compound, as a macrolide, is presumed to follow the established mechanism of action for this class of antibiotics. Macrolides inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[4] This binding occurs within the nascent peptide exit tunnel, sterically hindering the elongation of the polypeptide chain and leading to the dissociation of peptidyl-tRNA from the ribosome.[2][3] This action is bacteriostatic, effectively halting bacterial growth and replication.
Conclusion
This guide outlines a systematic approach to the statistical validation of a hypothetical bioassay for this compound. By establishing and verifying key performance parameters—linearity, range, accuracy, precision, and specificity—researchers can ensure the generation of high-quality, reliable data. The provided tables and diagrams serve as a clear and structured template for designing and validating bioassays for novel antibiotics, facilitating robust drug development and ensuring data integrity for regulatory submissions.
References
- 1. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
Reproducibility of Aldgamycin Synthesis and Purification: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of complex natural product synthesis is a cornerstone of advancing research and development. This guide provides an in-depth comparison of the available methods for the synthesis and purification of Aldgamycin E and its close analogue, Aldgamycin N, with a focus on the reproducibility of these techniques. Experimental data from published literature is presented to support the comparison, alongside detailed protocols for key methodologies.
Aldgamycins are a family of 16-membered macrolide antibiotics with potent antibacterial activity. Their complex structures, featuring multiple stereocenters and glycosidic linkages, present significant challenges to synthetic chemists. This guide focuses on the total synthesis approach developed by Fürstner and coworkers, which currently stands as the most comprehensively documented pathway to the aldgamycin core and its glycosylated derivatives. While this guide centers on a single, unified synthetic strategy due to the limited number of reported total syntheses, it provides a thorough analysis of the steps involved, their reported efficiencies, and the detailed methodologies required for their replication.
Comparison of Synthetic Methods
The total synthesis of Aldgamycin N, structurally analogous to this compound, has been reported as part of a unified strategy for the synthesis of several 16-membered macrolide antibiotics.[1][2] This approach is characterized by a convergent assembly of key fragments, followed by late-stage glycosylation and macrocyclization. The reproducibility of this multi-step synthesis is contingent on the efficiency and stereocontrol of each individual reaction.
Table 1: Quantitative Comparison of Key Steps in the Total Synthesis of Aldgamycin N
| Step | Reaction Type | Reagents and Conditions | Reported Yield (%) | Reference |
| Western Fragment Synthesis | ||||
| Aldehyde Formation | Swern Oxidation | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to RT | 69 (over 2 steps) | [3] |
| Asymmetric Aldol Reaction | Vinylogous Mukaiyama Aldol Reaction | Oxazaborolidine catalyst, iPrOH, CH₂Cl₂, -78 °C | 69 (dr = 89:11) | [3] |
| Eastern Fragment Synthesis | ||||
| Epoxidation & Ring Opening | Sharpless Epoxidation | Ti(OiPr)₄, (+)-DET, TBHP, CH₂Cl₂ | Low (unspecified) | [4] |
| Reductive Iodination | - | I₂, PPh₃, Imidazole, CH₂Cl₂ | Good (unspecified) | [4] |
| Fragment Coupling & Macrolactonization | ||||
| Alkyne Addition | Nucleophilic Addition | nBuLi, LaCl₃·2LiCl, THF, -78 °C | 83 | [3] |
| Transesterification | Stannoxane-mediated | 25a, toluene (B28343), reflux | 68 | [3] |
| Post-Macrocyclization Modifications | ||||
| Acyloin Formation | trans-Hydrostannation/Chan-Lam | [Cp*RuCl]₄, Bu₃SnH, CH₂Cl₂; then [Cu(tfa)₂]·H₂O, DMAP, DMSO, 45 °C | 83 (over 2 steps) | [3] |
| Glycosylation | ||||
| Aldgarose Glycosidation | Trichloroacetimidate (B1259523) Glycosidation | Aglycone, Aldgarose-trichloroacetimidate, TMSOTf, CH₂Cl₂, -78 °C | 53 (over 2 steps) | [3] |
| Mycinose Glycosylation | Trichloroacetimidate Glycosidation | Glycosyl acceptor, Mycinose-trichloroacetimidate, TMSOTf, CH₂Cl₂ | Low stereocontrol | [4] |
| Final Deprotection | ||||
| Carbonate Cleavage | Base-mediated hydrolysis | Ba(OH)₂, THF/H₂O | 69 |
Note: Yields are as reported in the literature and may vary based on experimental conditions and scale.
Experimental Protocols
Key Synthesis Method: Fürstner's Unified Approach to Aldgamycin N
The reproducibility of this synthesis relies on meticulous execution of each step. Below are detailed protocols for representative transformations.
1. Asymmetric Vinylogous Mukaiyama Aldol Reaction for the Western Fragment:
-
Objective: To establish the C6 stereocenter and construct the carbon backbone of the western fragment.
-
Procedure: To a solution of the oxazaborolidine catalyst (50 mol%) in CH₂Cl₂ at -78 °C is added TfOH. After stirring, a solution of the aldehyde precursor in CH₂Cl₂ and a solution of the silyl (B83357) enol ether in CH₂Cl₂ are added sequentially. The reaction mixture is stirred at -78 °C for the specified time. The reaction is then quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography.[3]
-
Reported Yield: 69% with a diastereomeric ratio of 89:11.[3]
2. Stannoxane-Mediated Macrolactonization:
-
Objective: To form the 16-membered macrolactone ring.
-
Procedure: A solution of the seco-acid in toluene is heated to reflux with a Dean-Stark trap. A solution of Bu₂SnO in toluene is added, and the mixture is refluxed for several hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography.[3]
-
Reported Yield: 68%.[3]
3. Glycosidation with Aldgarose:
-
Objective: To attach the C5 aldgarose sugar moiety.
-
Procedure: A revised strategy involves glycosidation at an earlier stage to avoid a problematic transannular cyclization.[2] The aglycone and the aldgarose trichloroacetimidate donor are dissolved in CH₂Cl₂ at -78 °C. Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is added dropwise. The reaction is stirred at -78 °C until completion, as monitored by TLC. The reaction is quenched with Et₃N and warmed to room temperature. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography. To facilitate purification, a subsequent deprotection of silyl ethers is performed using TASF in aqueous DMF, yielding a more polar diol that can be rigorously purified.[3]
-
Reported Yield: 53% over two steps.[3]
Purification Methods
The purification of intermediates and the final Aldgamycin product relies heavily on chromatographic techniques. The reproducibility of purification is dependent on the choice of stationary and mobile phases, as well as the loading and elution conditions.
1. Flash Column Chromatography:
-
Application: Used for the purification of most synthetic intermediates.
-
General Protocol: A glass column is packed with silica (B1680970) gel as the stationary phase. The crude reaction mixture is loaded onto the column, and a solvent system (mobile phase), typically a mixture of hexanes and ethyl acetate, is passed through the column under positive pressure. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired product.
2. Preparative High-Performance Liquid Chromatography (HPLC):
-
Application: Employed for the final purification of Aldgamycin N to achieve high purity.
-
General Protocol: A C18 reversed-phase column is used as the stationary phase. A gradient of acetonitrile (B52724) and water is typically used as the mobile phase. The sample is dissolved in a suitable solvent and injected onto the column. The eluent is monitored by a UV detector, and fractions corresponding to the desired peak are collected. The solvent is then removed under reduced pressure to yield the purified compound.
-
Reported Purity: Analytically pure material was obtained.
Visualizations
Synthetic Workflow for Aldgamycin N
The following diagram illustrates the overall workflow of the Fürstner total synthesis of Aldgamycin N, highlighting the convergence of the eastern and western fragments and the key transformations.
Caption: Total synthesis workflow for Aldgamycin N.
Purification Workflow
The general workflow for the purification of a synthetic intermediate or the final product is depicted below.
Caption: General purification workflow for Aldgamycin synthesis.
References
- 1. Unified Total Synthesis of the Antibiotic Macrolides Aldgamycin N and Mycinamicin IV & De novo Syntheses of their Carbohydrate Units :: MPG.PuRe [pure.mpg.de]
- 2. Scalable De Novo Synthesis of Aldgarose and Total Synthesis of Aldgamycin N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scalable De Novo Synthesis of Aldgarose and Total Synthesis of Aldgamycin N - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Myc... | Organic Chemistry [organicchemistry.eu]
Navigating the Analytical Landscape for Aldgamycin E: A Guide to Method Validation
A comprehensive inter-laboratory validation of analytical methods for the macrolide antibiotic Aldgamycin E has yet to be published in publicly accessible scientific literature. This guide, therefore, provides a framework for researchers, scientists, and drug development professionals on the anticipated validation parameters and experimental protocols for the quantitative analysis of this compound, based on established methods for similar macrolide antibiotics.
The reliable quantification of pharmaceutical compounds is underpinned by robust and validated analytical methods. For a macrolide antibiotic such as this compound, techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the expected methods of choice due to their sensitivity and specificity.[1] While specific inter-laboratory studies for this compound are not available, data from the validation of methods for other macrolides, such as erythromycin (B1671065) and azithromycin, can serve as a valuable benchmark for establishing performance criteria.[2][3][4][5]
Comparative Performance of Analytical Methods
The selection of an analytical method is a critical decision in the drug development process. HPLC with Ultraviolet (UV) detection is a widely used technique for the quantification of macrolides in pharmaceutical formulations.[6][7] For bioanalytical applications requiring higher sensitivity and selectivity, such as the analysis of metabolites or low concentrations in biological matrices, LC-MS/MS is the preferred method.[2][3][8]
Table 1: Illustrative Performance Characteristics of a Validated LC-MS/MS Method for a Macrolide Antibiotic
The following table summarizes typical validation parameters and their acceptance criteria for the quantitative analysis of a macrolide antibiotic in a biological matrix, based on data reported for compounds like erythromycin.[2][3] This serves as an example of the performance that would be expected from a validated this compound assay.
| Validation Parameter | Typical Performance Characteristic | Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 | A linear relationship between concentration and response, with R² > 0.99 |
| Accuracy (% Recovery) | 88% - 105% | Within 85% - 115% of the nominal concentration (80% - 120% at LLOQ) |
| Precision (% RSD) | ||
| - Intra-day | ≤ 15% | ≤ 15% (≤ 20% at LLOQ) |
| - Inter-day | ≤ 15% | ≤ 15% (≤ 20% at LLOQ) |
| Limit of Detection (LOD) | Analyte response is detectable and distinguishable from background noise. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | The lowest concentration that can be quantified with acceptable accuracy and precision. |
| Specificity | No significant interference at the retention time of the analyte and internal standard. | Response of interfering components is < 20% of the LLOQ. |
| Robustness | Method performance remains acceptable with minor variations in parameters. | Consistent results with deliberate small changes in method parameters. |
Note: This table is a hypothetical representation based on typical validation data for macrolide antibiotics and is intended for illustrative purposes in the absence of specific data for this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful implementation and validation of any analytical method. Below is a generalized protocol for the quantitative analysis of a macrolide antibiotic in a biological matrix using LC-MS/MS.
Protocol: Quantitative Analysis of a Macrolide Antibiotic by LC-MS/MS
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To 0.5 mL of plasma, add an internal standard and briefly vortex.
-
Alkalinize the plasma sample.
-
Perform a liquid-liquid extraction with a suitable organic solvent.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions
-
HPLC System: An Agilent or Waters HPLC system.
-
Column: A C18 reversed-phase column (e.g., Inertsil ODS-2, 5 µm, 3.0 x 50 mm).[2]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with additives like ammonium (B1175870) acetate (B1210297) and acetic acid.[2]
-
Flow Rate: 0.7 mL/min.[2]
-
Column Temperature: Ambient or controlled (e.g., 40°C).
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API III Plus).[2]
-
Ionization Source: Turbo-Ionspray (Electrospray Ionization - ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and internal standard.
-
Gas Temperatures and Pressures: Optimized for the specific instrument and compound.
4. Method Validation
The method should be validated according to the principles outlined in international guidelines such as those from the International Council for Harmonisation (ICH). The validation should assess linearity, accuracy, precision, specificity, limit of detection, limit of quantitation, and robustness.
Visualizing Methodologies and Pathways
To further clarify the processes involved in analytical method validation and the potential mechanism of action for a macrolide like this compound, the following diagrams are provided.
Inter-laboratory analytical method validation workflow.
Hypothesized mechanism of action for a macrolide antibiotic.
References
- 1. Analysis of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsr.in [japsr.in]
- 5. japsonline.com [japsonline.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Aldgamycin E
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides crucial safety and logistical information for Aldgamycin E, a macrolide antibiotic. The following procedures are based on best practices for handling similar macrolide compounds, specifically Erythromycin, due to the absence of a dedicated Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | EN 166 (EU) or NIOSH (US) approved[1] | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant, impervious gloves | EU Directive 89/686/EEC and EN 374 compliant[1] | Prevents skin contact and absorption. Double gloving is recommended.[1] |
| Body Protection | Laboratory Coat | Standard lab coat | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Follow OSHA respirator regulations | Necessary when handling powders outside of a containment device or when generating dust to prevent inhalation.[1][2] |
Operational Plan: Safe Handling Protocols
A systematic approach to handling this compound is essential to minimize risk and ensure a safe laboratory environment.
Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[1][2]
-
Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]
-
Restricted Access: The handling area should be clearly marked, and access should be limited to authorized personnel only.[1]
Handling the Compound:
-
Donning PPE: Before handling the compound, put on all required PPE as detailed in the table above.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting procedures within a chemical fume hood to contain any dust or aerosols.[1]
-
Avoid Dust Formation: Minimize the generation of dust during handling.[1][2][3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][2] Do not eat, drink, or smoke in the handling area.[1][2]
Storage:
-
Container: Keep the compound in a tightly closed container when not in use.[1][2]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][3]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Dedicated Waste Container: Collect all this compound waste, including the pure chemical, contaminated labware, and used PPE, in a dedicated, sealed, and clearly labeled container.[2]
-
Labeling: The container must be clearly labeled as "this compound Waste" or "Macrolide Antibiotic Waste."[2]
-
No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[2]
Spill Cleanup:
-
Immediate Action: In the event of a spill, evacuate the immediate area and alert personnel.[2]
-
Ventilation: Ensure the area is well-ventilated.[2]
-
PPE: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[2]
-
Containment: Prevent the further spread of the spill.[2]
-
Cleanup: For solid spills, avoid generating dust. Use a HEPA-filtered vacuum or gently dampen the material with water before sweeping.[2] Place all cleanup materials into the designated waste container.[2]
-
Prevention: Prevent the spill from entering drains or waterways.[2]
Final Disposal:
-
Licensed Disposal Company: The recommended method for the final disposal of this compound waste is to engage a licensed professional waste disposal service.[1][2][4] This ensures that the waste is managed and treated at an approved facility in accordance with all federal, state, and local regulations.[4]
-
Incineration: Chemical incineration with an afterburner and scrubber is a suggested disposal method for many pharmaceutical wastes.[4]
-
Empty Containers: Empty containers should be triple-rinsed, and the rinsate collected as chemical waste. The rinsed container can then be disposed of according to institutional guidelines, which may include puncturing to prevent reuse.[4]
Quantitative Data (Based on Erythromycin as a Proxy)
| Property | Value | Source |
| pH | 8 - 10.5 (4% aq. sol.) | [3] |
| Melting Point/Range | 138 - 140 °C / 280.4 - 284 °F | [3] |
| Acute Toxicity (Oral LD50, rat) | 4,600 mg/kg | [5] |
This compound Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
